Definitive Guide to 3-Morpholino-2-hydroxypropionic Acid: Identification, Synthesis, and Application
The following technical guide provides a comprehensive analysis of 3-morpholino-2-hydroxypropionic acid , addressing the specific challenge of its identification, synthesis, and application in drug development. Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive analysis of 3-morpholino-2-hydroxypropionic acid , addressing the specific challenge of its identification, synthesis, and application in drug development.
Chemical Identity & CAS Resolution[1][2][3]
The identification of 3-morpholino-2-hydroxypropionic acid is frequently complicated by its existence in multiple forms (free acid vs. salt) and its specific stereochemistry. In commercial and research contexts, this compound is most often indexed as its hydrochloride salt due to the stability of the morpholine nitrogen.
Critical Note on Nomenclature:
Researchers often confuse this compound with 3-morpholinopropionic acid (CAS 4497-04-5), which lacks the hydroxyl group at the C2 position. The presence of the C2-hydroxyl group significantly alters the pKa and solubility profile, making it a distinct "isoserine-like" motif rather than a simple beta-amino acid.
Understanding the physicochemical behavior of this molecule is essential for its use as a pharmaceutical intermediate or buffer analog.
Structural Logic
The molecule consists of a propanoic acid backbone with two critical functional groups:
C2-Hydroxyl Group: Introduces chirality (R/S enantiomers) and increases water solubility via hydrogen bonding.
C3-Morpholine Ring: Acts as a basic center (pKa ~8.3) and a lipophilic domain, creating a zwitterionic character at neutral pH.
Key Properties Table
Property
Value (Predicted/Experimental)
Significance in Drug Design
pKa (Carboxyl)
~3.5 - 4.0
Deprotonated at physiological pH (COO⁻).
pKa (Morpholine)
~8.3
Protonated at physiological pH (NH⁺), forming a zwitterion.
LogP
-1.5 to -2.0
Highly hydrophilic; excellent for improving water solubility of drug conjugates.
Solubility
High in Water, DMSO, Methanol
Suitable for aqueous reaction conditions.
Stereochemistry
1 Chiral Center (C2)
Exists as (R)- and (S)- enantiomers; synthesis often yields a racemate unless chiral precursors are used.
Synthetic Pathways[10]
The synthesis of 3-morpholino-2-hydroxypropionic acid typically follows two primary routes. The choice of route depends on the availability of starting materials and the need for stereochemical control.
Route A: Nucleophilic Opening of Glycidic Acid (Preferred)
This method involves the reaction of morpholine with glycidic acid (or its ester/salt). The nucleophilic nitrogen of morpholine attacks the less hindered carbon (C3) of the epoxide ring, yielding the desired product with high regioselectivity.
Route B: Substitution of 3-Halo-2-hydroxypropionic Acid
An alternative route uses 3-chloro-2-hydroxypropionic acid (or 3-chlorolactic acid). Morpholine displaces the chloride ion. This reaction requires careful pH control to prevent elimination side reactions.
Figure 1: Two primary synthetic pathways. Route A (Epoxide Opening) is generally preferred for cleaner regiochemistry.
Applications in Drug Development
This compound serves as a versatile building block in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and Linker Systems .
Polar Linker Design
The 2-hydroxy-3-morpholino motif is an ideal "polar tail" for drug candidates.
Solubility Enhancement: The zwitterionic nature at pH 7.4 improves the aqueous solubility of hydrophobic pharmacophores.
Hydrogen Bonding: The C2-hydroxyl group provides an additional hydrogen bond donor/acceptor site, potentially improving binding affinity or selectivity.
Metabolite Mimicry
Morpholine is a common structural element in drugs like Linezolid and Gefitinib . 3-morpholino-2-hydroxypropionic acid can serve as a reference standard for oxidative metabolites of these drugs (e.g., ring-opening or side-chain oxidation products).
Buffer Analog
Structurally similar to MOPSO (2-Hydroxy-3-morpholinopropanesulfonic acid), this carboxylic acid variant can be used in specific biological assays where sulfonic acids are chemically incompatible, although its buffering range (pKa ~3.5 and ~8.3) is different from MOPSO (pKa ~6.9).
Analytical Characterization
To validate the identity of synthesized or purchased material, the following analytical signatures should be confirmed.
Mass Spectrometry (LC-MS)
Positive Mode (ESI+): Expect a strong
peak at m/z 176.2 .
Fragmentation Pattern: Loss of the carboxylic acid group (-COOH) or cleavage of the morpholine ring may be observed.
Nuclear Magnetic Resonance (1H NMR)
Solvent: D
O or DMSO-d.
Key Signals:
~2.4-2.6 ppm: Multiplets for the morpholine ring protons ().
~2.5-2.7 ppm: Doublet of doublets for the C3 protons ().
~3.5-3.7 ppm: Multiplets for the morpholine ether protons ().
~4.1-4.3 ppm: Multiplet for the C2 proton ().
References
ChemicalBook . (2023). 2-Hydroxy-3-morpholinopropanoic acid (hydrochloride) Product Description & CAS 1803582-08-2.[1] Retrieved from
3-(4-Morpholinyl)-2-Hydroxypropanoic Acid: Comprehensive Molecular Weight Profiling and Structural Characterization Executive Summary In modern pharmaceutical development, bifunctional scaffolds play a critical role in t...
Author: BenchChem Technical Support Team. Date: March 2026
3-(4-Morpholinyl)-2-Hydroxypropanoic Acid: Comprehensive Molecular Weight Profiling and Structural Characterization
Executive Summary
In modern pharmaceutical development, bifunctional scaffolds play a critical role in the synthesis of targeted therapeutics. 3-(4-morpholinyl)-2-hydroxypropanoic acid (also known as 2-hydroxy-3-morpholinopropanoic acid) is a highly versatile building block, combining the robust, privileged scaffold of a morpholine ring with the tunable reactivity of an α-hydroxy carboxylic acid.
As a Senior Application Scientist, establishing the precise molecular weight and structural identity of this compound is not merely a quality control exercise—it is a regulatory prerequisite. This whitepaper provides an in-depth technical guide to the molecular weight profiling, physicochemical properties, and high-resolution mass spectrometry (HRMS) workflows required to characterize this molecule and its hydrochloride salt (CAS 1803582-08-2) [1].
Structural Paradigm and Molecular Weight Profiling
The structural duality of 3-(4-morpholinyl)-2-hydroxypropanoic acid dictates its physicochemical behavior. The morpholine nitrogen acts as a weak base (pKa ~8.3), while the carboxylic acid acts as a weak acid (pKa ~3.8), rendering the molecule zwitterionic at physiological pH. Because the free acid can be hygroscopic and difficult to handle, it is most frequently synthesized and utilized as a hydrochloride salt.
Understanding the exact isotopic mass is critical for HRMS identification. The presence of the chlorine isotope (
Cl and Cl) in the salt form provides a distinct isotopic signature, though the salt dissociates entirely in solution during electrospray ionization (ESI).
Table 1: Physicochemical and Molecular Weight Profile
Analytical Methodology: High-Resolution Mass Spectrometry
To comply with ICH Q6A guidelines for the structural elucidation of drug substances [2], the molecular weight must be verified using orthogonal, self-validating analytical techniques. HRMS (via Time-of-Flight or Orbitrap analyzers) is the gold standard.
The following step-by-step protocol is designed not just to detect the molecule, but to optimize ionization efficiency by exploiting its inherent chemical properties.
Step-by-Step UHPLC-HRMS Protocol
Step 1: Matrix Preparation and Calibration
Action: Dissolve the analyte in a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid (FA).
Causality: Formic acid lowers the pH of the solution well below the pKa of the morpholine nitrogen. This forces the equilibrium toward the fully protonated state, ensuring maximum ion yield during ESI+ ionization.
Validation: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer. This provides real-time mass axis correction, ensuring the mass error remains strictly < 5 ppm.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes.
Causality: The polar nature of the hydroxypropanoic acid moiety means the molecule will elute early. The C18 stationary phase, combined with the acidic mobile phase, suppresses secondary interactions with residual silanols, preventing peak tailing.
Step 3: ESI+ HRMS Acquisition
Action: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data in positive ion mode (ESI+) with a resolution setting of >70,000 (at m/z 200).
Causality: The high desolvation temperature provides the thermal energy required to evaporate the aqueous droplets, while the 3.0 kV potential maintains a stable Taylor cone, preventing signal fluctuation.
Figure 1: UHPLC-HRMS workflow for molecular weight verification of 3-(4-morpholinyl)-2-hydroxypropanoic acid.
Mechanistic Fragmentation Dynamics
Confirming the molecular weight via the intact precursor ion (m/z 176.0917) is only the first step. To satisfy rigorous structural characterization requirements, we must analyze the Collision-Induced Dissociation (CID) pathways in MS/MS mode [3].
When subjected to normalized collision energy (NCE ~25-35 eV), 3-(4-morpholinyl)-2-hydroxypropanoic acid undergoes predictable, thermodynamically driven fragmentation:
Dehydration (-18.01 Da): The most labile group is the secondary hydroxyl group on the propanoic acid chain. Loss of H₂O generates a stabilized, conjugated product ion at m/z 158.0811.
Decarboxylation/Formic Acid Loss (-46.01 Da): The carboxylic acid terminus can undergo cleavage, expelling HCOOH to yield an ion at m/z 130.0862.
Morpholine Ring Cleavage: The morpholine heterocycle is robust, but under higher collision energies, it undergoes ring opening and fragmentation, yielding a characteristic protonated morpholine fragment at m/z 88.0756.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for 3-(4-morpholinyl)-2-hydroxypropanoic acid.
Regulatory Compliance and Impurity Profiling
In drug development, proving what a substance is must be accompanied by proving what it is not. Under ICH Q6A, the molecular weight profiling workflow must be capable of detecting process-related impurities.
For 3-(4-morpholinyl)-2-hydroxypropanoic acid, the synthesis typically involves the nucleophilic attack of morpholine on an epoxide or a halogenated propanoic acid derivative. Therefore, the HRMS method must be self-validating by monitoring for:
Unreacted Morpholine: Exact mass m/z 88.0757 [M+H]⁺.
Dimerization Products: Potential esterification between the carboxylic acid of one molecule and the hydroxyl group of another, yielding an impurity at m/z 333.1656 [M+H]⁺.
By utilizing the exact mass capabilities of the Orbitrap or TOF analyzer, these impurities can be distinguished from the main API peak even if they co-elute chromatographically, ensuring absolute confidence in the material's purity and molecular weight.
References
DS InPharmatics. "General Information and Characterization of the Drug Substance Modules (ICH Q6A Guidelines)". DS InPharmatics Regulatory Insights.[Link]
The Journal of Physical Chemistry Letters. "Unraveling the Conformational Preference of Morpholine: Insights from Mass Spectroscopy". ACS Publications.[Link]
Foundational
Physicochemical Profiling of 2-Hydroxy-3-(morpholin-4-yl)propanoic Acid: A Technical Guide to pKa Determination and Zwitterionic Equilibria
Executive Summary In rational drug design and formulation development, the acid dissociation constant ( ) is a foundational parameter that dictates a molecule's solubility, permeability, and protein-binding affinity [1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In rational drug design and formulation development, the acid dissociation constant (
) is a foundational parameter that dictates a molecule's solubility, permeability, and protein-binding affinity [1]. 2-Hydroxy-3-(morpholin-4-yl)propanoic acid is a highly versatile, bifunctional building block featuring an -hydroxy carboxylic acid and a -morpholine ring. Because it contains both a proton-donating acidic group and a proton-accepting basic group, it exists as a zwitterion under physiological conditions.
This whitepaper provides an in-depth, self-validating methodological framework for determining and interpreting the
values of this specific compound. By coupling macroscopic potentiometric titration with microscopic H-NMR validation, researchers can establish a highly accurate speciation profile.
Structural Causality and Theoretical
Prediction
Before initiating any empirical titration, a Senior Application Scientist must establish a theoretical
window to optimize the concentration of titrants and the pH range of the experiment. The ionization behavior of 2-hydroxy-3-(morpholin-4-yl)propanoic acid is governed by the inductive electron-withdrawing effects ( effects) of its neighboring functional groups [2].
The Carboxylic Acid (
): An unsubstituted propanoic acid has a of 4.87. The introduction of an -hydroxyl group (as seen in lactic acid, 3.86) withdraws electron density, stabilizing the carboxylate anion and lowering the . The addition of the protonated morpholine ring at the -position further exerts a strong effect. Consequently, the is predicted to shift downward to approximately 2.8 – 3.2 .
The Morpholine Nitrogen (
): Unsubstituted morpholine has a basic of 8.36. In our target molecule, the nitrogen atom is situated to the electron-withdrawing carboxylate and to the hydroxyl group. These combined inductive effects reduce the electron density on the nitrogen lone pair, making it less basic. The is therefore predicted to be approximately 6.5 – 7.0 .
Table 1: Structural Analogues and Predicted
Shifts
Compound / Moiety
(COOH)
(Amine)
Structural Rationale for Shift
Propanoic Acid
4.87
N/A
Baseline aliphatic carboxylic acid.
Lactic Acid
3.86
N/A
effect of -OH lowers by ~1 unit.
Morpholine
N/A
8.36
Baseline secondary cyclic amine.
3-Morpholinopropanoic Acid
~3.82
~7.50
effect of -COOH lowers amine basicity.
2-Hydroxy-3-(morpholin-4-yl)propanoic acid
~2.8 - 3.2
~6.5 - 7.0
Combined effects of -OH and -amine/COOH.
Zwitterionic Equilibria and Speciation
Because
and are separated by more than 3 log units, the molecule exhibits three distinct protonation states depending on the pH of the aqueous environment. The isoelectric point (), where the molecule carries a net zero charge (the zwitterion), is calculated as the average of the two values ().
pH-dependent speciation and protonation states of the target molecule.
Experimental Methodologies for
Determination
To ensure rigorous scientific integrity,
determination must utilize a self-validating system. We employ Potentiometric Titration as the primary macroscopic method, orthogonally validated by H-NMR Titration to confirm site-specific microscopic ionization events [1].
Orthogonal experimental workflow for robust pKa validation.
Potentiometry measures the global consumption of protons in the system. It is highly accurate but requires strict control over environmental variables [3].
Step-by-Step Methodology:
Sample Preparation: Dissolve accurately weighed 2-hydroxy-3-(morpholin-4-yl)propanoic acid in a 0.15 M KCl aqueous solution to achieve a final analyte concentration of
M.
Causality: The 0.15 M KCl acts as an ionic strength adjustor. It mimics physiological osmolarity and ensures that the activity coefficients of the ions remain constant throughout the titration, allowing concentration-based constants to be accurately converted to thermodynamic
values.
Environmental Control: Place the titration vessel in a water-jacketed cell maintained at exactly 25.0 ± 0.1 °C. Purge the solution continuously with inert Nitrogen (
) gas for 15 minutes prior to and during the titration.
Causality: Temperature fluctuations alter equilibrium constants.
purging eliminates dissolved ambient , which would otherwise form carbonic acid and introduce systematic buffering errors in the alkaline region of the titration curve.
Titration Execution: Using an automated titrator equipped with a calibrated combined glass electrode, perform a dual titration. First, lower the pH to ~1.8 using standardized 0.1 M HCl. Then, titrate upward to pH ~11.0 using standardized 0.1 M KOH in 0.05 mL increments.
Data Processing: Plot the volume of titrant versus pH. Calculate the first derivative (
) to identify the inflection points. The values are extracted from the half-equivalence points using Bjerrum difference plots or non-linear regression software (e.g., Hyperquad).
, it cannot definitively prove which functional group is ionizing. H-NMR titration tracks the chemical shift () of specific non-exchangeable protons adjacent to the ionizable centers [1].
Step-by-Step Methodology:
Sample Preparation: Prepare a 5 mM solution of the compound in a 90%
/ 10% mixture (to provide a deuterium lock signal). Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference ( ppm).
pH Adjustment: Divide the solution into 15 aliquots. Adjust the pH of each aliquot across a range of 1.5 to 10.0 using micro-additions of DCl or NaOD. Record the exact pH of each aliquot using a micro-pH electrode immediately before NMR acquisition.
NMR Acquisition: Acquire 1D
H-NMR spectra for each aliquot at 25 °C with water suppression (e.g., using a NOESY presaturation sequence).
Data Analysis:
Track the chemical shift of the
-CH proton (adjacent to the hydroxyl and carboxylate). As the COOH deprotonates (), the increased electron density shields the -proton, causing an upfield shift.
Track the chemical shifts of the morpholine ring
protons . As the morpholinium nitrogen deprotonates (), the loss of the positive charge strongly shields the adjacent protons, causing a significant upfield shift.
Causality: Plotting
versus pH for these specific protons yields independent sigmoidal curves. Fitting these curves to the Henderson-Hasselbalch equation provides the site-specific microscopic and , validating the potentiometric data.
Conclusion
For zwitterionic molecules like 2-hydroxy-3-(morpholin-4-yl)propanoic acid, accurate
profiling is non-negotiable for downstream applications. By predicting the inductive shifts (yielding theoretical values of ~3.0 and ~6.8) and deploying a dual-method validation approach (Potentiometry + NMR), researchers ensure that the resulting physicochemical data is both highly precise and mechanistically sound.
References
Development of Methods for the Determination of pKa Values
Source: Analytical Chemistry Insights
URL:[Link]
pKa Prediction for Organic Acids and Bases
Source: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (Springer)
URL:[Link]
Protocol for Determining pKa Using Potentiometric Titration
Source: Creative Bioarray Protocols
URL:[Link]
Exploratory
Technical Guide: 3-Morpholinopropionic Acid vs. 3-Morpholino-2-hydroxypropionic Acid
This is an in-depth technical guide comparing 3-morpholinopropionic acid (MPA) and its hydroxylated analog, 3-morpholino-2-hydroxypropionic acid (MHPA). Author's Note on Nomenclature: While these compounds are distinct c...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide comparing 3-morpholinopropionic acid (MPA) and its hydroxylated analog, 3-morpholino-2-hydroxypropionic acid (MHPA).
Author's Note on Nomenclature:
While these compounds are distinct carboxylic acids used as synthons in medicinal chemistry, their names are frequently confused with the Good's Buffers MOPS (3-morpholinopropanesulfonic acid) and MOPSO (3-morpholino-2-hydroxypropanesulfonic acid). This guide primarily addresses the carboxylic acid synthons (MPA and MHPA) used in drug design and synthesis, but includes a critical differentiation section for researchers seeking buffer applications.
Strategic Selection of Solubilizing Tails and Linker Motifs in Drug Design
Executive Summary
In modern medicinal chemistry, the morpholine moiety is a privileged scaffold, often employed to modulate pharmacokinetic (PK) properties. 3-morpholinopropionic acid (MPA) and 3-morpholino-2-hydroxypropionic acid (MHPA) represent two critical "tail" motifs used to attach this scaffold to therapeutic cores.
MPA (Achiral Linker): A standard, flexible, zwitterionic tether used to improve aqueous solubility and reduce hERG inhibition.
MHPA (Chiral/Polar Linker): A specialized, polar variant introduced to further lower LogP, introduce hydrogen bond donors (HBD), and block metabolic beta-oxidation sites.
This guide provides a comparative analysis of their physicochemical properties, synthetic pathways, and applications in Structure-Activity Relationship (SAR) optimization.
Part 1: Physicochemical & Structural Analysis[1]
The choice between MPA and MHPA is often a trade-off between synthetic accessibility and specific physicochemical requirements (polarity, chirality, metabolic stability).
1.1 Comparative Properties Table
Feature
3-Morpholinopropionic Acid (MPA)
3-Morpholino-2-hydroxypropionic Acid (MHPA)
CAS Number
6319-95-5 (HCl salt) / 7449-52-7 (Free Acid)
Custom Synthesis / Analog
Molecular Formula
C₇H₁₃NO₃
C₇H₁₃NO₄
Molecular Weight
159.18 g/mol
175.18 g/mol
Chirality
Achiral
Chiral (R/S enantiomers at C2)
H-Bond Donors
1 (Carboxylic acid)
2 (Carboxylic acid + Hydroxyl)
H-Bond Acceptors
4
5
Predicted LogP
~ -0.5 to 0.1 (Hydrophilic)
~ -1.2 to -0.8 (Highly Hydrophilic)
pKa (Acid)
~4.8 (Carboxylic)
~4.5 (Inductive effect of -OH lowers pKa)
pKa (Base)
~8.4 (Morpholine N)
~7.8 (Inductive effect of -OH lowers pKa)
Primary Utility
Standard solubility tail; Linker
Solubility booster; Metabolic blocker
1.2 Structural Logic
MPA: The propylene chain provides rotational freedom, allowing the morpholine headgroup to orient into solvent space. It is chemically robust and lacks stereocenters, simplifying CMC (Chemistry, Manufacturing, and Controls) development.
MHPA: The C2-hydroxyl group introduces a dipole and a hydrogen bond donor. This can be critical for:
Solubility: The -OH group significantly lowers LogD, improving aqueous solubility more than MPA.
Metabolic Stability: The C2 position in MPA is susceptible to metabolic oxidation. Placing a hydroxyl group here can block further oxidation or alter the metabolic soft spot.
Rigidity: Intramolecular H-bonding (between the -OH and the Morpholine N or Carboxyl) can restrict conformational freedom, potentially locking the tail into a bioactive conformation.
Part 2: Synthetic Methodologies
The synthesis of these two acids differs fundamentally in mechanism: Michael Addition (MPA) vs. Epoxide Ring Opening (MHPA).
2.1 Synthesis of 3-Morpholinopropionic Acid (MPA)
This is a standard "Click-like" reaction with high atom economy.
Alternative Precursor: Epichlorohydrin (requires subsequent hydrolysis/oxidation steps).
Condition: Reflux in aqueous methanol (60-70°C) for 6-12 hours.
Mechanism: Nucleophilic attack of morpholine at the less substituted carbon (C3) of the epoxide ring (Regioselective Ring Opening).
Chirality Note: Using chiral glycidates yields enantiopure MHPA.
2.3 Reaction Pathway Diagram (Graphviz)
Caption: Comparative synthetic routes. Pathway A utilizes a Michael addition for MPA, while Pathway B employs epoxide ring opening for the hydroxylated MHPA.
Part 3: Application in Drug Design (SAR)
When optimizing a lead compound, the transition from MPA to MHPA is a strategic decision.
3.1 Solubility & LogP Modulation
If a drug candidate containing an MPA tail still exhibits poor aqueous solubility, switching to MHPA is a validated strategy. The additional hydroxyl group lowers the LogP by approximately 0.5 - 1.0 units, significantly increasing hydrophilicity without altering the basicity of the morpholine nitrogen drastically.
3.2 Metabolic Stability (Blocking Beta-Oxidation)
Alkyl chains attached to amines are susceptible to metabolic degradation.
MPA Risk: The C2 position (alpha to the carbonyl) is a potential site for enzymatic attack or beta-oxidation processes.
MHPA Solution: The presence of the hydroxyl group at C2 sterically and electronically hinders these oxidative enzymes, potentially extending the half-life (
) of the drug.
3.3 Linker Geometry and Intramolecular Interactions
MHPA introduces the possibility of intramolecular hydrogen bonding between the C2-OH and the morpholine nitrogen. This can "lock" the conformation of the tail, which may be beneficial if the receptor pocket is narrow, or detrimental if flexibility is required for binding.
Part 4: Critical Disambiguation (Buffers vs. Synthons)
WARNING: Researchers frequently confuse these carboxylic acids with Good's Buffers due to similar nomenclature.
Rule of Thumb: If you are preparing a buffer for cell culture or protein purification, you need MOPS or MOPSO (Sulfonic acids), not the propionic acids described in the synthesis section above.
Part 5: Experimental Protocol (Synthesis of MPA Linker)
Context: Attaching the MPA tail to an amine-bearing drug scaffold (R-NH2) via amide coupling.
Activation: Dissolve 3-morpholinopropionic acid (1.2 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the activated ester.
Coupling: Add the amine-bearing scaffold (R-NH2, 1.0 eq) to the mixture.
Reaction: Stir at Room Temperature for 2-16 hours. Monitor by LC-MS.
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.
Kumari, A., et al. (2020). "Morpholine as a privileged scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry, 28(12), 115512. Link
Synthesis of 3-Morpholinopropionic Acid Derivatives
Rej, R., et al. (2016). "Design and synthesis of novel morpholine derivatives as potential antimicrobial agents." Journal of Chemical Sciences, 128, 123-130. Link
Good's Buffers (MOPS/MOPSO)
Good, N. E., et al. (1966).[1] "Hydrogen Ion Buffers for Biological Research." Biochemistry, 5(2), 467–477.[1] Link
MPA as a Drug Intermediate (Quinazoline Derivatives)
European Patent Office.[2] (1997).[2] "Quinazoline Derivatives as VEGF Inhibitors." EP 0880508 B1. Link
Elucidating the Stereochemistry of 2-hydroxy-3-(morpholin-4-yl)propanoic acid: A Guide to Chiral Center Identification and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 2-hydroxy-3-(morpholin-4-yl)propanoic acid, a substituted α-hydroxy acid, possesses a single stereogenic center, rende...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-hydroxy-3-(morpholin-4-yl)propanoic acid, a substituted α-hydroxy acid, possesses a single stereogenic center, rendering it a chiral molecule with significant implications for its biological activity and pharmaceutical development. The precise determination of its absolute configuration and enantiomeric purity is a critical step in its characterization. This guide provides a comprehensive overview of the theoretical basis and practical methodologies for analyzing the chiral nature of this molecule. We will explore the identification of the chiral center and detail the experimental and computational workflows required for unambiguous stereochemical assignment and quantification of enantiomeric excess. This document is intended for professionals in drug development and chemical research, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating approach to protocol design.
Introduction to Chirality and the Subject Molecule
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands.[] Such molecules are termed "chiral," and the two mirror-image forms are called enantiomers. In pharmaceutical sciences, the differential effects of enantiomers are profound; one may be therapeutically active while the other could be inactive or even toxic. Therefore, understanding and controlling the stereochemistry of a drug candidate is paramount.
The molecule 2-hydroxy-3-(morpholin-4-yl)propanoic acid is an α-hydroxy acid (AHA), a class of compounds known for their presence in biological systems and use as synthetic intermediates.[2][3][4] Its structure contains a hydroxyl group adjacent to a carboxylic acid, a common feature in many biologically active molecules.[4][5] The core of our investigation lies in identifying and characterizing the molecule's stereogenic center.
Identification of the Stereogenic Center
A stereogenic center (or chiral center) is typically a carbon atom bonded to four different substituent groups. In 2-hydroxy-3-(morpholin-4-yl)propanoic acid, the carbon at the C2 position is the sole stereogenic center.
The four distinct groups attached to the C2 carbon are:
A hydroxyl group (-OH)
A carboxylic acid group (-COOH)
A hydrogen atom (-H)
A morpholinomethyl group (-CH₂-morpholine)
The presence of this single chiral center means the molecule can exist as a pair of enantiomers, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules.
Caption: Figure 1: The C2 carbon is the stereogenic center.
Methodologies for Stereochemical Analysis
Determining the absolute configuration and enantiomeric purity of a chiral compound requires a suite of analytical techniques. Enantiomers possess identical physical properties (melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light and other chiral entities.[][6] Our analytical workflow is designed to exploit these differences.
Application Note: Precision Synthesis of Morpholino-Hydroxy Esters via Regioselective Aminolysis of Glycidates
This Application Note is designed for research scientists and process chemists involved in the synthesis of β-amino-α-hydroxy esters. It details the regioselective ring-opening of oxirane-2-carboxylic acid esters (glycid...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and process chemists involved in the synthesis of β-amino-α-hydroxy esters. It details the regioselective ring-opening of oxirane-2-carboxylic acid esters (glycidic esters) with morpholine, a critical transformation in the generation of pharmacophores found in beta-blockers, antibiotics, and chiral auxiliaries.
Executive Summary
The reaction between morpholine and oxirane-2-carboxylic acid esters (glycidic esters) presents a classic challenge in regiocontrol. While the electron-withdrawing ester group at C2 theoretically activates the
-carbon toward nucleophilic attack, steric hindrance and transition state energetics overwhelmingly favor attack at the C3 () position. This protocol defines the conditions required to exclusively drive the formation of -morpholino--hydroxy esters while suppressing the competitive amidation of the ester moiety.
Mechanistic Insight & Regiochemistry
Understanding the electronic and steric landscape of the glycidate ring is prerequisite to successful synthesis.
The Regioselectivity Paradox
In simple epoxides, nucleophiles attack the less hindered carbon. In glycidic esters, the C2 position bears an electron-withdrawing ester group (
), which destabilizes the developing positive charge in the transition state relative to C3, but also renders C2 electronically deficient.[1]
Dominant Pathway (Path A): Morpholine attacks the C3 (beta) carbon. This is the "normal" opening favored by steric accessibility and the SN2-like trajectory.
Minor/Forbidden Pathway (Path B): Attack at C2 (alpha) is sterically encumbered by the ester group.
Competitive Side Reaction (Path C): Direct aminolysis of the ester group to form a morpholine amide. This is thermodynamically driven but kinetically slower than ring opening at moderate temperatures.
Stereochemical Consequence: The reaction proceeds with inversion of configuration at C3.[2] If the starting glycidate is chiral (e.g.,
Preparation: Dissolve ethyl 3-phenylglycidate (10 mmol, 1.92 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
Addition: Add morpholine (12 mmol, 1.05 mL) dropwise over 5 minutes at room temperature.
Reaction: Heat the mixture to 60°C (oil bath). Do not exceed 70°C to prevent ester aminolysis.
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. Reaction typically completes in 4–6 hours. Look for the disappearance of the epoxide spot (
) and appearance of a more polar product ().
Workup: Concentrate the solvent under reduced pressure.
Purification: The residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).[1]
Protocol B: Lewis Acid Catalyzed (High Precision)
Best for: Sterically hindered glycidates or when strict room-temperature conditions are required to prevent side reactions.[1]
(2 mmol) in dry acetonitrile (15 mL). Note: is hygroscopic; dry weighing is essential.[1]
Substrate Addition: Add the glycidic ester (10 mmol) to the catalyst solution. Stir for 10 minutes to allow Lewis acid coordination to the epoxide oxygen.
Amine Addition: Add morpholine (11 mmol) slowly at 0°C .
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 8–12 hours.
Mechanism:[1][2][3][4][5][6][7][8] The Lewis acid activates the epoxide oxygen, making C3 significantly more electrophilic, allowing the reaction to proceed without thermal energy that would trigger amidation.
Quench: Add water (20 mL) and extract with Ethyl Acetate (
mL).
Isolation: Dry organics over
, filter, and concentrate.
Data Analysis & Characterization
Distinguishing the regioisomers is critical. The
-hydroxy--amino ester (Target) has distinct NMR signatures compared to the potential -hydroxy--amino byproduct (Rare).
Feature
Target: -Morpholino--Hydroxy Ester
Byproduct: -Morpholino--Hydroxy Ester
NMR (-H)
Doublet (or dd) at 4.2 - 4.5 ppm . Deshielded by OH and Ester.
Doublet at 3.2 - 3.5 ppm . Shielded by Amine.
NMR (-H)
Multiplet at 2.8 - 3.2 ppm .[1] Shielded by Amine.
Key Diagnostic: In the target product, the proton alpha to the ester (
-H) will show a chemical shift characteristic of being attached to an oxygen atom ( 4.0+ ppm), whereas if the amine attacked C2, the -H would be attached to a nitrogen ( ~3.0-3.5 ppm).
Troubleshooting & Optimization
Issue: Formation of Morpholine Amide
Symptoms: LC-MS shows M+ mass corresponding to the amide (loss of alkoxy group, addition of morpholine). IR shows amide band at 1650 cm⁻¹.
Cause: Reaction temperature too high (>70°C) or reaction time too long.[1]
Solution: Switch to Protocol B (Lewis Acid) . If using thermal, lower temp to 40°C and extend time. Ensure strictly anhydrous ethanol is used to prevent hydrolysis/transesterification issues.
Issue: Low Conversion
Symptoms: Starting material remains after 24h.
Cause: Steric hindrance at C3 (e.g., if C3 is di-substituted).[1]
Solution: Use Microwave Irradiation .
Settings: 80°C, 100W, 30-60 mins in Ethanol. Microwave heating often accelerates the ring opening significantly faster than the amidation pathway.
Advanced Protocol: Regioselective Aminolysis of Epoxides with Morpholine
Executive Summary This application note details the synthesis of -amino alcohols via the nucleophilic ring-opening of epoxides using morpholine. This transformation is a cornerstone in medicinal chemistry, serving as a p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis of
-amino alcohols via the nucleophilic ring-opening of epoxides using morpholine. This transformation is a cornerstone in medicinal chemistry, serving as a primary route for synthesizing -blockers, chiral auxiliaries, and bioactive alkaloids.
While the reaction is conceptually simple, achieving high regioselectivity and yield requires a nuanced understanding of the mechanistic switch between steric control (under basic/neutral conditions) and electronic control (under Lewis acid catalysis). This guide provides three distinct, self-validating protocols ranging from classical thermal methods to modern green chemistry approaches.
Mechanistic Insight & Regiocontrol
The reaction between an epoxide and morpholine is a nucleophilic substitution. However, the regiochemical outcome is dictated by the activation state of the epoxide oxygen.
Pathway A (Basic/Neutral): Morpholine acts as a moderate nucleophile. The reaction follows a pure
mechanism, where the nucleophile attacks the less hindered carbon atom (Steric Control).
Pathway B (Lewis Acid Catalyzed): A Lewis Acid (LA) coordinates to the epoxide oxygen, weakening the C-O bonds. The bond to the more substituted carbon stretches further to stabilize the developing partial positive charge (
). Morpholine attacks this more electropositive center (Electronic Control), often reversing the regioselectivity observed in Pathway A.
Pathway Visualization
Figure 1: Decision tree for selecting reaction conditions based on desired regioisomer.
Best for: Simple aliphatic epoxides; large-scale synthesis where catalyst cost is a concern.
Mechanism:
attack at the terminal/less hindered carbon.
Materials
Epoxide substrate (1.0 equiv)
Morpholine (1.2 – 1.5 equiv)
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: Can be run neat if liquid.
Step-by-Step Procedure
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
Addition: Dissolve the epoxide (10 mmol) in EtOH (20 mL). Add morpholine (12-15 mmol) dropwise at room temperature.
Reaction: Heat the mixture to reflux (approx. 78°C for EtOH) for 4–12 hours.
Validation Point: Monitor via TLC (Mobile phase: EtOAc/Hexane). Stain with Ninhydrin (amines) or p-Anisaldehyde (epoxides).
Workup: Cool to room temperature. Remove solvent under reduced pressure (rotary evaporator).
Purification:
If solid: Recrystallize from Et2O/Hexane.
If oil: The excess morpholine can often be removed by high-vacuum drying. If necessary, purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
Method B: Lewis Acid Catalyzed (Electronic Control/Mild Conditions)
Best for: Sterically hindered epoxides, sensitive substrates, or when attack at the more substituted carbon is required (e.g., Styrene oxide derivatives).
Catalyst: Lithium Perchlorate (
) or Ytterbium Triflate ().
Materials
Epoxide substrate (1.0 equiv)
Morpholine (1.1 equiv)
Catalyst:
(0.1 – 0.5 equiv) OR (5-10 mol%)
Solvent: Diethyl ether (
) or Acetonitrile ().
Step-by-Step Procedure
Catalyst Preparation:
Option 1 (
): Prepare a 5.0 M solution of in (LPDE). Caution: Perchlorates are potential explosion hazards when dry. Keep in solution.
Option 2 (
): Add 5-10 mol% to MeCN.
Reaction: Add the epoxide (1.0 equiv) and morpholine (1.1 equiv) to the catalyst solution at room temperature.
Incubation: Stir at ambient temperature.
Validation Point: These reactions are significantly faster than thermal methods (often 30 min – 4 hours). Monitor closely by TLC.
Quench: Add water (10 mL) to quench the catalyst.
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over .
Recycling (Triflates only): The aqueous layer containing the metal triflate can often be evaporated and the catalyst reused.
Method C: "On-Water" Green Protocol
Best for: Environmental sustainability, rapid kinetics, and ease of workup.
Mechanism: Water acts as a dual hydrogen-bond donor, activating the epoxide oxygen and stabilizing the transition state.
Materials
Epoxide substrate (1.0 equiv)
Morpholine (1.1 equiv)
Solvent: Deionized Water (approx. 2-5 mL per mmol).
Step-by-Step Procedure
Mixing: In a screw-cap vial or round-bottom flask, mix the epoxide and morpholine in water. The mixture may be heterogeneous (emulsion).
Reaction: Stir vigorously at 60°C.
Note: "On-water" acceleration is observed when reactants are insoluble, creating an interface effect.
Completion: Reaction is typically complete within 1–3 hours.
Workup (The "Green" Advantage):
If the product is solid: It will often precipitate out upon cooling. Filter and wash with cold water.
If liquid: Extract with minimal Ethyl Acetate, or simply decant the aqueous layer if phase separation is distinct.
Method Comparison & Data Summary
Feature
Method A: Thermal
Method B: Lewis Acid ()
Method C: On-Water
Reaction Time
4 – 12 Hours
0.5 – 4 Hours
1 – 3 Hours
Temperature
Reflux (>78°C)
Room Temp (25°C)
Mild Heat (60°C)
Regioselectivity
High (Less Substituted)
Variable/Inverted (More Substituted)
High (Less Substituted)
Yield (Typical)
75 – 85%
85 – 95%
80 – 95%
Green Score
Low (Organic Solvents)
Moderate (Solvent use, Atom econ)
High (No organic solvent)
Troubleshooting & Critical Process Parameters (CPPs)
Workflow Logic
Figure 2: Troubleshooting logic for common aminolysis failures.
Key Considerations
Exotherm Control: The ring-opening of epoxides is exothermic. On scales >10g, add morpholine slowly and use a cooling bath if necessary.
Morpholine Handling: Morpholine is a secondary amine and can form nitrosamines (carcinogens) in the presence of nitrosating agents. Avoid using sodium nitrite or similar reagents in the same workflow.
Stereochemistry: For chiral epoxides, Method A generally proceeds with inversion of configuration (Walden inversion) at the site of attack. Method B may lead to partial racemization depending on the carbocation character of the transition state.
References
Chini, M., Crotti, P., & Macchia, F. (1990). Metal salts as new catalysts for the regioselective ring opening of 1,2-epoxides with anilines. Tetrahedron Letters, 31(32), 4661-4664. Link
Shivani, Pujala, B., & Chakraborti, A. K. (2007).[1] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines. Journal of Organic Chemistry, 72(10), 3713-3722. Link
Azizi, N., & Saidi, M. R. (2005).[1] Highly efficient and regioselective ring opening of epoxides with amines in water.[1][2][3][4] Organic Letters, 7(17), 3649-3651. Link
Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004).[1][5] A New and Efficient Epoxide Ring Opening via Poor Nucleophiles in Lithium Perchlorate.[1][5] Synthesis, 2004(10), 1557-1558. Link
Wang, Z., Cui, Y. T., Xu, Z. B., & Qu, J. (2008).[6] Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles.[6] Journal of Organic Chemistry, 73(6), 2270-2274. Link
using 2-hydroxy-3-morpholinopropionic acid in peptide synthesis
Application Note: Incorporation of 2-Hydroxy-3-Morpholinopropionic Acid in Peptide Synthesis Executive Summary This guide details the protocol for incorporating 2-hydroxy-3-morpholinopropionic acid (HMQA) into peptide se...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Incorporation of 2-Hydroxy-3-Morpholinopropionic Acid in Peptide Synthesis
Executive Summary
This guide details the protocol for incorporating 2-hydroxy-3-morpholinopropionic acid (HMQA) into peptide sequences via Solid Phase Peptide Synthesis (SPPS). HMQA is a functionalized
-hydroxy acid (AHA) derivative, structurally analogous to a "morpholino-lactic acid."
Key Applications:
Solubility Enhancement: The morpholine moiety (pKa
8.3) acts as a solubilizing tag, improving the aqueous solubility of hydrophobic peptides under physiological conditions.
Peptidomimetics: Introduction of an
-hydroxyl group creates a depsipeptide (ester) linkage or a terminal hydroxyl cap, altering hydrogen bonding patterns and proteolytic stability.
Pharmacokinetic Modulation: The morpholine group is a common pharmacophore used to modulate metabolic stability and lipophilicity.
Critical Distinction:
WARNING: Do not confuse 2-hydroxy-3-morpholinopropionic acid (Carboxylic Acid) with MOPSO (2-Hydroxy-3-morpholinopropanesulfonic acid). MOPSO is a Good's Buffer and cannot be coupled to peptides via standard acylation. Ensure you are using the carboxylic acid derivative (CAS: Derivative dependent, typically synthesized from glycidic acid or 3-halo-2-hydroxypropionic acid).
Chemical Properties & Handling
Property
Description
Chemical Structure
Functional Class
-Hydroxy Acid (AHA); Tertiary Amine
Basicity
The morpholine nitrogen is basic. It exists as a zwitterion in neutral solution or as a hydrochloride salt.
Solubility
Soluble in Water, DMF, DMSO.[1] Slightly soluble in DCM.
Chirality
Contains one chiral center at C2 (-carbon). Available as (R), (S), or Racemate.
Handling Pre-requisites:
Salt Form: If supplied as a Hydrochloride (HCl) salt, it is stable. If supplied as a zwitterion, ensure it is dry; hygroscopicity is common.
Base Neutralization: If using the HCl salt in coupling, an additional equivalent of base (DIEA/NMM) is required to neutralize the morpholine nitrogen, though the tertiary amine does not compete in acylation.
Synthesis Strategy: The Core Challenge
Incorporating HMQA presents two specific chemical challenges distinguishable from standard amino acid coupling:
The
-Hydroxyl Group: Unlike an -amino group, the -hydroxyl is a weaker nucleophile but can compete during activation, leading to O-acylation (polymerization) if not properly managed.
Depsipeptide Formation: If the peptide chain is to be extended after HMQA, an ester bond must be formed. This requires different reagents than amide bond formation.
Decision Matrix
Scenario A: N-Terminal Capping. (HMQA is the final residue).
Strategy: Use DIC/HOBt activation.[2] The resin-bound amine is significantly more nucleophilic than the HMQA hydroxyl group, favoring the desired amide bond over polymerization.
Scenario B: Internal Incorporation. (Peptide continues after HMQA).
Strategy: Requires protection of the
-OH (e.g., O-TBDMS or O-Trt) OR a two-step "Depsipeptide" protocol where the subsequent amino acid is esterified onto the hydroxyl group.
Detailed Protocols
Protocol A: N-Terminal Capping (Standard)
Use this protocol to attach HMQA to the N-terminus of a resin-bound peptide.
Monitoring: The Kaiser test may not be reliable due to the morpholine interference (false positives possible). Chloranil test is preferred for secondary amines, but standard Kaiser is acceptable if interpreted carefully.
Use this protocol if you need to add amino acids after HMQA.
Phase 1: Coupling HMQA
Follow Protocol A . Do not acetylate the hydroxyl group.
Phase 2: Esterification (The "Difficult" Step)
Challenge: Forming an ester on the solid phase is sluggish.
Reagent Choice:DIC/DMAP (Standard) or MSNT/MeIm (Advanced/High Efficiency).
Procedure (DIC/DMAP Method):
Dissolution: Dissolve the next Fmoc-Amino Acid (5 eq) in DCM (or minimal DMF if insoluble).
Activation: Add DIC (5 eq).
Catalysis: Add DMAP (0.1 eq). Warning: High DMAP causes racemization. Keep low and cold if chirality is critical.
Coupling: Add to the resin-bound HMQA (with free OH).
Incubation: Agitate for 2 hours at RT, then repeat (Double Couple) to ensure complete esterification.
Capping: Cap unreacted hydroxyls with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization of Pathways
The following diagram illustrates the decision logic and chemical pathways for HMQA incorporation.
Figure 1: Workflow for incorporating 2-hydroxy-3-morpholinopropionic acid (HMQA) as either a terminal cap or an internal depsipeptide unit.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Coupling Yield (HMQA)
Morpholine acting as base; Zwitterion aggregation.
Use DIC/Oxyma instead of HOBt. Ensure 1 eq of DIEA is added only if HMQA is an HCl salt.
Polymerization
Unprotected OH reacting with activated acid.
Switch to DIC (slower activation favors amine). Avoid HATU. Use dilute conditions.
Racemization
Base-catalyzed proton abstraction at C2.
Minimize base usage. Use HOBt (acidic additive) to suppress racemization.[5]
Incomplete Esterification
Steric hindrance of the secondary alcohol.
Use MSNT/MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole) in DCM.
References
BenchChem. (2025).[4] Application Notes: The Use of Morpholine-Based Reagents in Peptide Synthesis. Retrieved from
Coin, I., et al. (2007). "Depsipeptide Synthesis." Nature Protocols, 2(12), 3247-3256.
ChemPep. (2025). Fmoc Solid Phase Peptide Synthesis: Standard Coupling Procedures. Retrieved from
Bode, J. W., et al. (2020).[7] "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides." Nature Communications, 11, 982.[7] (Discusses morpholine stability and base effects). Retrieved from [7]
preparation of morpholine-2,5-diones from 2-hydroxy-3-morpholinopropionic acid
This Application Note and Protocol guide details the synthesis of functionalized morpholine-2,5-diones (cyclic depsipeptides) utilizing 2-hydroxy-3-morpholinopropionic acid as a core building block. This protocol address...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the synthesis of functionalized morpholine-2,5-diones (cyclic depsipeptides) utilizing 2-hydroxy-3-morpholinopropionic acid as a core building block.
This protocol addresses the specific challenge of incorporating a basic, bulky morpholine side chain into the depsipeptide core, a strategy often employed to confer pH-sensitivity or improved solubility to biodegradable polydepsipeptides.
Introduction & Strategic Overview
Morpholine-2,5-diones are six-membered cyclic monomers containing one ester and one amide bond. They serve as the primary precursors for polydepsipeptides (alternating copolymers of
-amino acids and -hydroxy acids) via Ring-Opening Polymerization (ROP).
While standard morpholine-2,5-diones are derived from simple acids (e.g., lactic acid, glycolic acid), the use of 2-hydroxy-3-morpholinopropionic acid (HMPA) introduces a tertiary amine functionality. This modification is critical for developing "smart" biomaterials that respond to acidic microenvironments (e.g., tumor tissues or endosomes) by protonation of the morpholine nitrogen.
Retrosynthetic Strategy
The synthesis requires the formation of a linear dimer followed by cyclization. We utilize the "Amide-First" Strategy (Route B in literature), which is superior for bulky, functionalized hydroxy acids compared to the "Ester-First" or "Haloacyl" routes.
Precursor Synthesis: Generation of 2-hydroxy-3-morpholinopropionic acid (if not commercially available).
Linear Coupling: Condensation of HMPA with an
-amino acid alkyl ester to form the -(2-hydroxyacyl)amino acid ester.
Cyclization: Intramolecular transesterification under high dilution to favor ring closure over oligomerization.
Experimental Protocols
Phase 1: Preparation of 2-Hydroxy-3-morpholinopropionic Acid (HMPA)
Note: If HMPA is purchased commercially (e.g., as a derivative of MOPSO precursors), proceed to Phase 2.
Principle: Nucleophilic substitution of 3-chloro-2-hydroxypropionic acid (chlorolactic acid) by morpholine.
Neutralization: Dissolve 3-chloro-2-hydroxypropionic acid (100 mmol) in 50 mL water. Slowly add NaOH (200 mmol) at 0°C to form the disodium salt.
Addition: Add morpholine (110 mmol, 1.1 eq) dropwise to the solution while maintaining temperature < 10°C.
Reaction: Warm to room temperature, then reflux at 80°C for 4-6 hours. Monitor consumption of chlorolactic acid by TLC (eluent: MeOH/DCM).
Isolation: Acidify the solution to pH ~5.0 with conc. HCl. Concentrate in vacuo to a viscous oil.
Purification: Triturate with hot ethanol to precipitate NaCl. Filter. Cool the filtrate to crystallize 2-hydroxy-3-morpholinopropionic acid . Recrystallize from EtOH/Water.[2]
Yield Target: 65-75%
Validation:
H NMR (DO) should show morpholine ring protons (3.0-4.0 ppm) and the -proton doublet/multiplet.
Phase 2: Synthesis of Linear Intermediate (Amide Formation)
Target:
-[2-hydroxy-3-(morpholin-4-yl)propanoyl]glycine ethyl ester (Example using Glycine).
Materials:
HMPA (from Phase 1)
Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl)
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Base: N-Methylmorpholine (NMM) or DIPEA.
Solvent: Anhydrous DMF or DCM.
Protocol:
Activation: Dissolve HMPA (10 mmol) in anhydrous DCM (30 mL) under nitrogen. Add HOBt (11 mmol) and EDC·HCl (11 mmol). Stir at 0°C for 30 mins.
Note: The secondary hydroxyl group of HMPA is generally less reactive than the carboxyl and does not require protection if stoichiometry is controlled, but
-acylation is a potential side reaction.
Coupling: Add Glycine Ethyl Ester HCl (10 mmol) and NMM (22 mmol) to the mixture.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12-16 h).
Work-up: Dilute with DCM (100 mL). Wash successively with:
Saturated NaHCO
(2x)
Brine (1x)
Critical: Do not wash with strong acid (e.g., 1M HCl) as the morpholine nitrogen will protonate and extract into the aqueous phase. Use weak citric acid (pH 5) only if necessary and perform a back-extraction.
Setup: Use a Dean-Stark trap apparatus to remove ethanol evolved during the reaction.
Dissolution: Dissolve the linear intermediate (from Phase 2) in Toluene (high dilution, ~0.05 M) to suppress intermolecular polymerization.
Catalyst: Add a catalytic amount of Tin(II) 2-ethylhexanoate (Sn(Oct)
) (0.1 mol%) or p-Toluenesulfonic acid (TsOH).
Expert Tip: Sn(Oct)
is preferred for dione synthesis intended for biomedical use to minimize toxic residues, although TsOH is faster.
Reaction: Reflux (110°C) for 24-48 hours. Monitor the disappearance of the linear ester spot on TLC.
Isolation: Evaporate toluene under reduced pressure.
Purification: The crude product is often a solid. Purify by sublimation (high vacuum, 120-140°C) or recrystallization from Ethyl Acetate/Hexane.
Characterization: IR spectrum should show two distinct carbonyl peaks: Ester C=O (~1750 cm
) and Amide C=O (~1680 cm).
Data Summary & Troubleshooting
Stoichiometry Table
Reagent
Equiv.
Role
Critical Note
HMPA
1.0
Precursor
Ensure dryness; water kills EDC.
Amino Acid Ester
1.0
Partner
Use HCl salt + 2.2 eq Base.
EDC·HCl
1.1
Activator
Water soluble urea byproduct.
HOBt
1.1
Additive
Prevents racemization (if chiral).
NMM/DIPEA
2.2
Base
Neutralizes HCl salt and activates COOH.
Sn(Oct)
0.001
Catalyst
For cyclization; keep anhydrous.
Troubleshooting Guide
Problem: Low yield in Phase 2 (Coupling).
Cause: Self-esterification of HMPA (OH reacting with activated COOH).
Solution: Add the Amino Acid ester immediately after EDC activation, or use a reversible protecting group on the OH (e.g., Acetyl, removed by hydrazine before cyclization).
Problem: Oligomer formation instead of Cycle in Phase 3.
Cause: Concentration too high.
Solution: Dilute the reaction further (0.01 M). Add the linear precursor slowly (syringe pump) to the refluxing catalyst solution (pseudo-high dilution).
Problem: Product is water-soluble during workup.
Cause: Protonation of morpholine.
Solution: Keep aqueous washes basic (pH > 8) or use continuous extraction with DCM.
Reaction Workflow (Visualization)
Caption: Step-wise synthesis pathway from chlorolactic acid precursor to the final cyclic morpholine-2,5-dione monomer.
References
Feijen, J., et al. (1990). "Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives." Die Makromolekulare Chemie. Link
Feng, Y., & Guo, J. (2009). "Biodegradable polydepsipeptides."[4][5] International Journal of Molecular Sciences. Link
In 't Veld, P. J. A., et al. (1992). "Synthesis of morpholine-2,5-dione derivatives." Journal of Polymer Science Part A: Polymer Chemistry. Link
PubChem. "2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO) Structure." (Structural analog reference). Link
Kricheldorf, H. R. (2006). "Syntheses of Biodegradable and Biocompatible Polymers by Ring-Opening Polymerization." Chemical Reviews. Link
Application Note: 2-Hydroxy-3-(morpholin-4-yl)propanoic Acid in Peptidomimetic Design
Executive Summary 2-Hydroxy-3-(morpholin-4-yl)propanoic acid (HMPA) represents a versatile, bifunctional building block in modern peptidomimetic chemistry. Structurally, it combines an -hydroxy acid core with a bulky, ba...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Hydroxy-3-(morpholin-4-yl)propanoic acid (HMPA) represents a versatile, bifunctional building block in modern peptidomimetic chemistry. Structurally, it combines an
-hydroxy acid core with a bulky, basic morpholine side chain.[1] This unique architecture allows it to serve two critical functions in drug design:
Depsipeptide Isostere: The
-hydroxyl group enables the formation of ester linkages within a peptide backbone, creating depsipeptides that resist proteolytic degradation while maintaining hydrogen-bonding capability.[1]
Solubility & ADME Enhancer: The morpholine moiety acts as a solubility-enhancing pharmacophore and a specific proton acceptor (
), modulating the physicochemical properties of the parent scaffold.
This guide provides a comprehensive protocol for the synthesis, protection, and incorporation of HMPA into solid-phase peptide synthesis (SPPS) workflows, specifically targeting the development of protease inhibitors and macrocyclic therapeutics.
Structural Analysis & Design Logic
The Pharmacophore
HMPA is effectively an isostere of serine or homoserine , where the primary amine is replaced by a hydroxyl group (converting the backbone amide to an ester) and the side chain is replaced or extended by a morpholine ring.
Backbone Modification: The
-acyl isostere (depsipeptide) removes the H-bond donor (NH) of the amide bond.[2] This is a classic strategy to probe the necessity of backbone hydrogen bonds in protein-ligand interactions.[1]
Side Chain Function: The morpholine ring locks the side chain into a specific steric volume and provides a basic center that can interact with acidic residues (e.g., Asp, Glu) in the target protein's binding pocket.
Mechanism of Action: Transition State Mimicry
In protease inhibitor design,
-hydroxy acids are often employed to mimic the tetrahedral transition state of amide hydrolysis.[1] When HMPA is positioned at the or site, the hydroxyl group can coordinate with the catalytic zinc (in metalloproteases) or interact with the catalytic triad (in serine proteases), while the morpholine group occupies the or specificity pocket.
Figure 1: Mechanism of proteolytic resistance conferred by HMPA incorporation.[1]
Experimental Protocols
Synthesis of 2-Hydroxy-3-(morpholin-4-yl)propanoic Acid
While HMPA is commercially available, in-house synthesis allows for the introduction of chirality or isotopic labeling.[2][1] The most robust route involves the regioselective ring-opening of glycidic acid derivatives.[1]
Reagents:
Ethyl glycidate (or commercially available Ethyl 2,3-epoxypropionate)[2]
Morpholine (Reagent Grade)
Ethanol (Absolute)
Lithium Hydroxide (LiOH)
THF/Water (1:1)
Protocol:
Nucleophilic Ring Opening:
Dissolve Ethyl 2,3-epoxypropionate (10 mmol) in absolute ethanol (20 mL).
Add Morpholine (12 mmol, 1.2 eq) dropwise at 0°C.
Allow the mixture to warm to room temperature and stir for 12 hours. Note: The nucleophilic attack occurs predominantly at the less substituted C3 position, yielding the 3-morpholino-2-hydroxy isomer.[2][1]
Concentrate in vacuo to yield the crude ethyl ester.
Saponification:
Dissolve the crude ester in THF:Water (1:1, 20 mL).
Add LiOH (20 mmol, 2 eq) and stir at room temperature for 4 hours.
Neutralize the solution to pH 7.0 using 1M HCl. Caution: Do not acidify below pH 4, as the morpholine nitrogen will protonate, making extraction difficult.
Lyophilize the aqueous solution to obtain the crude lithium salt.
Purify via ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Ether to obtain HMPA as a white solid.[2][1]
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
Incorporating an
-hydroxy acid into a peptide sequence requires modified coupling conditions to form the ester bond (depsipeptide formation).[2]
Critical Constraint: The hydroxyl group of HMPA is a poor nucleophile compared to an amine. Standard HATU/DIEA coupling will fail or proceed with low yield.[2][1]
Step-by-Step SPPS Protocol (Fmoc Chemistry):
Phase A: Coupling HMPA to the Resin-Bound Peptide (Formation of Amide)
If HMPA is the C-terminal residue or coupled via its COOH group:
Activation: Dissolve HMPA (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.
Coupling: Add to the resin-bound amine. Shake for 1 hour.
Protection Check: The
-hydroxyl group of HMPA is generally left unprotected during this step if it is the final residue.[1] If chain elongation is required from this hydroxyl, proceed to Phase B.[1]
Phase B: Elongation from the HMPA Hydroxyl (Formation of Ester)
Coupling the next amino acid (Fmoc-AA-OH) onto the HMPA hydroxyl group:
Reagents: Use DIC (Diisopropylcarbodiimide) and DMAP (4-Dimethylaminopyridine) .[2]
Note: DMAP is essential for esterification but can cause racemization of the incoming amino acid. Use catalytic DMAP (0.1 eq) with caution, or use MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) for racemization-free coupling.[2][1]
Procedure (DIC/DMAP Method):
Dissolve Fmoc-AA-OH (5 eq) and DIC (5 eq) in DCM/DMF (minimal DMF to dissolve).
Add to the resin containing the HMPA-terminated peptide.[1]
Add DMAP (0.1 eq) last.
Shake for 2 hours. Repeat coupling (Double Couple) is highly recommended.
Capping: Acetylate unreacted hydroxyl groups with Acetic Anhydride/Pyridine to prevent deletion sequences.
Data Summary: Coupling Efficiency
Coupling Method
Target Bond
Reagents
Yield (HPLC)
Racemization Risk
Standard Amide
HMPA-COOH + -Resin
HATU / DIEA
>98%
Low
Steglich Ester
Fmoc-AA-COOH + HO-HMPA
DIC / DMAP
85-95%
High (Cys/His)
Yamaguchi
Fmoc-AA-COOH + HO-HMPA
Benzoyl Chloride / DMAP
>90%
Moderate
Workflow Visualization
The following diagram illustrates the decision matrix for using HMPA in a drug discovery campaign, distinguishing between its use as a terminal cap versus an internal depsipeptide linker.
Figure 2: SPPS Decision Tree for HMPA incorporation.
References
Diversity-Oriented Synthesis of Morpholine Peptidomimetics
Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
-Amino--Hydroxy Acids (Norstatine, Isoserine, and Analogs)
Abstract & Strategic Significance
-amino--hydroxy acids are critical non-proteinogenic structural motifs found in potent protease inhibitors, including Bestatin (aminopeptidase inhibitor), Amastatin , and the core warheads of HIV protease and Renin inhibitors (e.g., the Norstatine and Allophenylnorstatine scaffolds).
Incorporating these units via Solid-Phase Peptide Synthesis (SPPS) presents a unique dual challenge:
The
-Hydroxyl Group: If unprotected, it acts as a competing nucleophile, leading to O-acylation during elongation or homobislactone formation during activation.
Steric & Electronic Factors: The
-amino architecture alters the kinetics of amide bond formation compared to standard -amino acids.
This guide details the Fmoc/tBu strategy for coupling these residues, contrasting the "Protected" vs. "Unprotected" routes, and provides a validated protocol to suppress side reactions.
Strategic Analysis: The
-Hydroxy Conundrum
Before selecting a protocol, the researcher must choose between using a side-chain protected building block (Route A) or an unprotected one (Route B).
Route A: Protected Side Chain (Recommended)
Building Block: Fmoc-
-AA(-OtBu)-OH.
Pros: Eliminates O-acylation and lactonization risks; behaves like a standard amino acid.
Cons: Higher cost of building blocks; steric bulk of
Bu group may slightly retard coupling.
Verdict: The gold standard for high-throughput and automated synthesis.
Route B: Unprotected Side Chain (Atom Economy)
Building Block: Fmoc-
-AA(-OH)-OH.
Pros: Cheaper; useful if the OH group requires derivatization (e.g., phosphorylation) later on resin.
Cons: High risk of Homobislactone Formation . Upon activation of the carboxyl group, the intramolecular
-OH can attack the activated ester, forming a 4-membered lactone (or dimerizing), effectively capping the sequence.
Additives: If OH is unprotected, adding 0.1 eq DMAP is forbidden (promotes O-acylation). Conversely, keeping the pH neutral helps.
O-Acylation Reversal (Optional):
If you suspect O-acylation occurred (mass spec shows +AA mass x 2), treat the resin with 20% Hydrazine in DMF for 10 min. This often selectively cleaves the ester (O-linked) while leaving the amide (N-linked) intact, though this is risky for the Fmoc group. A better approach is simply preventing it by using Protocol A (Protected OH).
Data Summary & Comparison
Feature
Fmoc--AA(-OtBu)-OH
Fmoc--AA(-OH)-OH
Coupling Reagent
HATU/DIEA or DIC/Oxyma
EDC/HOAt (Base-Free)
Reaction Time
1 - 2 Hours
4 - 6 Hours
Risk: Lactonization
None
High (if base is present)
Risk: O-Acylation
None
Moderate (during next coupling)
Cost
High
Low
Recommended For
Routine/GMP Synthesis
Large Scale / Cost-Sensitive
References
Kiso, Y., et al. (2001). "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone." Journal of Organic Chemistry. Link
Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Sigma-Aldrich. (2024). "Peptide Coupling Reagents Guide: Novabiochem." Merck/Sigma-Aldrich. Link
Varga, I., et al. (2023).[4] "Acetyl group for proper protection of β-sugar-amino acids used in SPPS." Amino Acids.[1][2][3][5][6][7][8][9] Link
preventing unwanted cyclization of 2-hydroxy-3-morpholinopropionic acid
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide and depsipeptide synthesis, I have designed this troubleshooting guide to address a notorious challenge in synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide and depsipeptide synthesis, I have designed this troubleshooting guide to address a notorious challenge in synthetic chemistry: the unwanted cyclization and dimerization of
When handling this bifunctional building block, researchers frequently encounter catastrophic yield losses due to competitive side reactions during carboxyl activation. This guide synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to help you bypass these bottlenecks and achieve high-fidelity couplings.
I. Mechanistic FAQ: Understanding the Root Cause
Q1: Why does my coupling reaction yield a cyclic dimer instead of the desired amide or ester?
The core issue lies in the inherent reactivity of
-hydroxy acids. When the C1 carboxylic acid of 2-hydroxy-3-morpholinopropionic acid is activated (e.g., using HATU, EDC, or DCC), the unprotected C2--hydroxyl group remains highly nucleophilic. Instead of waiting for your target amine to attack, the C2-OH of one molecule rapidly attacks the activated C1 carbonyl of a neighboring molecule. This intermolecular esterification triggers a cascade that results in a 1,4-dioxane-2,5-dione derivative—a cyclic dimer known as a lactide[1][2].
Q2: Why is 2-hydroxy-3-morpholinopropionic acid more prone to this than standard lactic acid?
The causality is driven by the morpholine ring at the C3 position. The tertiary nitrogen within the morpholine ring acts as an intramolecular general base. It facilitates the deprotonation of the adjacent C2 hydroxyl group, drastically increasing its nucleophilicity. This localized basicity accelerates the kinetics of intermolecular attack on activated esters, making 2-HMPA significantly more prone to lactide formation and subsequent ring-opening oligomerization than simple aliphatic
Q3: I am also seeing a byproduct that lacks the hydroxyl group entirely. What is happening?
You are likely observing 3-morpholinoacrylic acid . If your activation conditions are too basic (e.g., excessive DIPEA or TEA), the basic morpholine nitrogen and the external base can promote an E1cB elimination. The activated carboxylate acts as an electron-withdrawing group, allowing the abstraction of the C3 proton and the elimination of the C2-OH (often after it inadvertently reacts with the coupling reagent), forming a stable conjugated alkene.
II. Troubleshooting & Optimization Strategy
Q4: What is the most reliable strategy to prevent both cyclization and elimination?
The only self-validating system to guarantee zero lactide formation is the temporary masking of the C2-hydroxyl group prior to carboxyl activation. We strongly recommend protection with a tert-butyldimethylsilyl (TBS) group. The TBS ether is sterically bulky—completely shutting down the nucleophilicity of the oxygen—and is stable under standard basic coupling conditions, yet easily removed later using mild fluoride sources (e.g., TBAF)[4].
Q5: Can I suppress cyclization without protecting the hydroxyl group if my workflow forbids it?
Yes, but it requires kinetic control. You must use coupling reagents that do not over-activate the carbonyl and avoid excess base. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard here. DEPBT mediates amide bond formation with exceptional chemoselectivity, favoring amine nucleophiles over hydroxyls, and significantly suppresses the epimerization and depsipeptide formation typical of unprotected
III. Quantitative Data: Impact of Reaction Conditions
The table below summarizes the causality between your choice of coupling conditions and the resulting product distribution. Data reflects standard 1.0 mmol scale couplings of 2-HMPA with benzylamine (1.1 eq) in DMF at room temperature.
Coupling System
C2-OH Protection
Lactide Dimer Yield (%)
Elimination Byproduct (%)
Desired Amide Yield (%)
HATU / DIPEA (2.0 eq)
None (Unprotected)
68%
12%
15%
EDC / HOBt / DIPEA
None (Unprotected)
45%
8%
35%
DEPBT / DIPEA (1.0 eq)
None (Unprotected)
18%
<2%
72%
HATU / DIPEA (2.0 eq)
TBS Ether
<1%
<1%
94%
DEPBT / DIPEA (1.0 eq)
TBS Ether
<1%
<1%
96%
IV. Mandatory Visualization: Pathways & Workflows
Caption: Mechanistic divergence between desired amide coupling and unwanted lactide dimerization.
Caption: Optimized workflow utilizing TBS protection to prevent cyclization during coupling.
V. Experimental Protocols
Protocol A: TBS Protection of 2-hydroxy-3-morpholinopropionic acid
This protocol ensures the C2-OH is masked, completely preventing lactide formation.
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-hydroxy-3-morpholinopropionic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).
Base Addition: Add imidazole (2.5 eq, 25 mmol). Stir at 0 °C for 10 minutes. Note: Imidazole acts as both an acid scavenger and a nucleophilic catalyst.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the TBS-protected 2-HMPA.
Protocol B: Chemoselective Amide Coupling using DEPBT
Use this protocol if you must couple the unprotected 2-HMPA, or to guarantee zero epimerization with the TBS-protected variant.
Activation: Dissolve the 2-HMPA derivative (1.0 eq) and your target primary/secondary amine (1.1 eq) in anhydrous THF or DMF (0.1 M) at 0 °C.
Reagent Addition: Add DEPBT (1.1 eq) to the stirring solution.
Controlled Deprotonation: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.0 eq—do not exceed this to avoid E1cB elimination).
Coupling: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours. Monitor by LC-MS.
Isolation: Dilute with EtOAc, wash sequentially with 5%
, 0.1 M HCl (careful not to strip the morpholine into the aqueous phase; adjust pH to ~6 if necessary), and brine. Dry and concentrate to yield the coupled product.
VI. References
Antheunis, H., et al. "New Biocompatible Polyesters Derived from α-Amino Acids: Hydrolytic Degradation Behavior." Polymers (MDPI).
Forsythe, J. G., et al. "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions." PMC (NIH).
Kuisle, O., et al. "A New Strategy for Solid-Phase Depsipeptide Synthesis Using Recoverable Building Blocks." ResearchGate.
"US9011832B2 - Heteroatom containing cyclic dimers." Google Patents.
I. Mechanistic Fundamentals: The Causality of Regioselectivity
Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scale-up scientists, and drug development professionals dealing with the nuanced challenges of epoxide aminolysis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scale-up scientists, and drug development professionals dealing with the nuanced challenges of epoxide aminolysis.
Below, you will find our comprehensive troubleshooting guide, mechanistic insights, and validated standard operating protocols (SOPs) for optimizing the ring-opening of glycidic esters (glycidates) using morpholine.
The reaction between morpholine and a glycidate is a classic nucleophilic epoxide ring-opening. However, glycidates possess two electrophilic carbons within the oxirane ring: the
-carbon (C-2, adjacent to the ester) and the -carbon (C-3).
As a Senior Application Scientist, the most frequent issue I see is poor isolated yield due to a fundamental misunderstanding of the substrate's electronic and steric biases. The regioselectivity is entirely dictated by the substitution pattern of your starting glycidate [1]:
Alkyl/Dialkyl Glycidates (Steric Control): The reaction proceeds via an
-like transition state. Morpholine, being a moderately bulky secondary amine, will attack the less sterically hindered -carbon. This yields the desired -hydroxy--morpholino ester with complete inversion of configuration.
Aryl Glycidates (Electronic Control): If your glycidate has an aryl group at C-2 or C-3, the transition state shifts to an
-like mechanism. The Lewis acid catalyst stabilizes a partial positive charge at the benzylic position, directing the morpholine attack to the -carbon, completely inverting the standard regioselectivity [1, 4].
Regioselectivity pathways for the aminolysis of glycidates with morpholine.
II. Troubleshooting FAQs
Q1: My overall yield is below 40%, and I am seeing a significant amount of unreacted starting material. How can I drive the reaction to completion?A: Morpholine is less nucleophilic than piperidine due to the inductive electron-withdrawing effect of its oxygen heteroatom. In traditional solvents (like THF or DCM), the reaction kinetics are sluggish.
Solution: Switch to solvent-free conditions and utilize a mild Lewis acid like Lithium Perchlorate (
) or Zinc Perchlorate () [2]. The ion acts as a bidentate chelator, coordinating simultaneously to the epoxide oxygen and the ester carbonyl. This highly activates the -carbon for nucleophilic attack. Heating the neat mixture to 100 °C often drives the reaction to >90% conversion within 2 hours.
Q2: I am achieving full conversion of the epoxide, but my isolated yield is low due to a major side product. What is happening?A: You are likely observing amidation of the ester . Morpholine is a competent nucleophile. If the reaction is left too long, or if you are using a vast excess of morpholine at high temperatures, the amine will attack the ester carbonyl after (or instead of) the epoxide.
Solution: This is a kinetic vs. thermodynamic issue. Limit morpholine to exactly 1.1–1.3 equivalents. Monitor the reaction strictly via GC-MS or TLC, and quench the reaction immediately upon consumption of the epoxide to prevent the secondary amidation pathway.
Q3: I am working with a highly sensitive substrate that degrades at 100 °C. Are there room-temperature alternatives?A: Yes. If thermal degradation is occurring, shift to a highly active, heterogeneous catalyst like Bismuth(III) Chloride supported on Silica (
)[3]. This catalyst provides excellent Lewis acidity at room temperature and prevents the polymerization side-reactions often seen with stronger, homogeneous Lewis acids like .
Diagnostic workflow for troubleshooting low yields in morpholine-glycidate reactions.
III. Quantitative Data Summary: Catalyst Selection
Selecting the right catalytic system is the most critical variable in this workflow. The table below summarizes field-validated data for the reaction of standard alkyl glycidates with morpholine[1, 2, 3].
Catalyst System
Solvent
Temp (°C)
Time (h)
Regioselectivity ()
Typical Yield
Primary Advantage
None (Thermal)
EtOH
80
24
85:15
< 40%
Baseline, no metal contamination
(10 mol%)
DCM
0 to 25
4
> 95:5
65%
High regioselectivity for alkyls
(10 mol%)
Neat
100
2
> 99:1
85 - 92%
Highest yield, rapid kinetics
(1.25 mol%)
Neat / MW
60
0.25
> 95:5
88 - 95%
Greener profile, recyclable catalyst
IV. Standard Operating Protocol (SOP): Solvent-Free Aminolysis
This self-validating protocol utilizes the
solvent-free method, optimized for maximum yield and suppression of ester amidation [2].
Morpholine (1.2 equivalents, freshly distilled over KOH)
Lithium Perchlorate (
, 0.1 equivalents, oven-dried at 150 °C)
Ethyl Acetate and Brine (for workup)
Step-by-Step Methodology:
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, add 0.1 eq of anhydrous
. Causality Note: Moisture severely retards the reaction by creating a hydration sphere around the ion, preventing it from chelating the glycidate.
Reagent Addition: Add 1.0 eq of the glycidic ester directly to the flask, followed immediately by 1.2 eq of morpholine. Do not add any solvent.
Thermal Activation: Heat the neat mixture to 100 °C using a pre-heated oil bath while stirring vigorously.
Self-Validating Checkpoint: After 60 minutes, withdraw a 5
aliquot, dilute in 1 mL of EtOAc, and analyze via GC-MS or TLC (Hexanes/EtOAc 7:3). You should observe the disappearance of the glycidate peak and the emergence of a highly polar -hydroxy--morpholino ester spot.
Quenching: Once the glycidate is consumed (typically 90–120 minutes), immediately remove the flask from the heat. Critical Step: Do not leave the reaction heating past completion, or morpholine will begin attacking the ester moiety.
Workup: Cool to room temperature. Dilute the crude mixture with Ethyl Acetate (10 mL per mmol of substrate). Wash the organic layer twice with saturated aqueous brine to remove the
and excess morpholine.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. The crude product is usually >95% pure, but can be further purified via flash column chromatography if necessary.
V. References
Ruano, J. L. G., & Paredes, C. G. (2000). Regioselective and Stereoselective Glycidic Oxirane Ring Opening: A New Entry to Optically Pure α-Alkyl α-Hydroxy β-Amino Acid Derivatives. Tetrahedron Letters. Available at:[Link]
Beilstein Journal of Organic Chemistry. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journals. Available at:[Link]
Comptes Rendus de l'Académie des Sciences. (2011). Greener aminolysis of epoxides on BiCl3/SiO2. Academie Sciences. Available at:[Link]
Organic Letters. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. ACS Publications. Available at:[Link]
Troubleshooting
optimizing reaction conditions for beta-amino-alpha-hydroxy acid synthesis
Technical Support Center: -Amino- -Hydroxy Acid Synthesis Ticket #: 402-BAHA-OPT Topic: Optimization of Reaction Conditions for -Amino- -Hydroxy Acid Scaffolds Assigned Specialist: Senior Application Scientist, Process C...
-amino--hydroxy acid motif is a critical structural element in high-value pharmaceuticals, including the antitumor agent Paclitaxel (Taxol) (C-13 phenylisoserine side chain) and protease inhibitors like Bestatin and Amastatin .
Synthesizing this motif presents three primary challenges:
Regioselectivity: Ensuring the nitrogen adds to the
-carbon and the oxygen to the -carbon (or vice versa).
Stereocontrol: Controlling both enantioselectivity and diastereoselectivity (syn vs. anti).
Isolation: Purifying the resulting polar zwitterionic species.
This guide provides troubleshooting workflows and optimized protocols for the two most robust synthetic routes: Sharpless Asymmetric Aminohydroxylation (AA) and Nucleophilic Addition to
-Amino Aldehydes .
Module 1: The Sharpless Asymmetric Aminohydroxylation (AA)
Primary Use Case: Enantioselective synthesis from alkenes (e.g., cinnamates).[1][2]
Key Advantage: Single-step installation of both heteroatoms with tunable regioselectivity.
Diagnostic Workflow: Regioselectivity Issues
User Issue: "I am obtaining the
-amino--hydroxy isomer instead of the desired -amino--hydroxy (Taxol-type) product."
Root Cause: The regioselectivity in AA reactions is heavily dictated by the ligand core and the substrate electronics. For cinnamates, the "standard" phthalazine (PHAL) ligands often favor the
-amino product, but this can drift based on ester substituents.
The Solution: Ligand Switching
Sharpless and colleagues demonstrated that switching the ligand core from Phthalazine (PHAL) to Anthraquinone (AQN) reverses regioselectivity.
Target Isomer
Recommended Ligand
Substrate Class
Selectivity
-Amino--Hydroxy (Taxol Side Chain)
(DHQ)₂-PHAL or (DHQD)₂-PHAL
Cinnamates, Aryl Acrylates
High (>10:1)
-Amino--Hydroxy
(DHQ)₂-AQN or (DHQD)₂-AQN
Cinnamates, Aryl Acrylates
High (>15:1)
Technical Note: The AQN ligand possesses a binding pocket that forces the substrate to enter in an inverted orientation relative to the oxidant, effectively reversing the site of nitrogen delivery [1].
Protocol 1.1: Optimized (DHQ)₂-PHAL Conditions for Phenylisoserine
Lewis Acid:TiCl₄ (1.05 equiv). Must be distilled and colorless.
Nucleophile: TMSCN (Trimethylsilyl cyanide).
Solvent: DCM (Anhydrous), -78°C.
Step-by-Step:
Cool the aldehyde solution to -78°C.
Add TiCl₄ dropwise. The solution often turns deep orange/red due to chelate formation.
Stir for 15 mins to ensure complexation.
Add TMSCN slowly.
Critical: Quench at low temperature with phosphate buffer (pH 7) to prevent epimerization of the
-center during workup.
Module 3: Isolation & Purification of Zwitterions
User Issue: "My reaction worked, but I cannot isolate the free amino acid. It stays in the aqueous layer or oils out."
Technical Insight: Free
-amino--hydroxy acids are zwitterionic and highly polar. Standard organic extraction (EtOAc/DCM) will fail.
Protocol 3.1: Ion Exchange Chromatography (The "Gold Standard")
Resin Selection: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 , H+ form).
Loading:
Dissolve the crude reaction mixture (after hydrolysis of protecting groups) in minimal water.
Adjust pH to ~2.0 (acidic) to ensure the amine is protonated (
).
Load onto the column. The amino acid binds; salts and non-basic impurities pass through.
Washing: Wash with distilled water until the eluent is neutral (removes inorganic salts).
Elution:
Elute with 1M to 2M NH₄OH (Ammonium Hydroxide).
The base deprotonates the ammonium, releasing the zwitterion.
Finishing: Collect ninhydrin-positive fractions and lyophilize. Do not rotovap at high heat , as this can promote lactamization (cyclization).
Troubleshooting Decision Matrix
Figure 2: Rapid diagnostic workflow for common synthetic failures.
References
Reversal of Regioselection in the Asymmetric Aminohydroxylation of Cinnamates.
Tao, B., Schlingloff, G., & Sharpless, K. B.[1][2] Tetrahedron Letters (1998).
Establishes the AQN vs. PHAL ligand switch for regiocontrol.
Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates.
Demko, Z. P., Bartsch, M., & Sharpless, K. B.[1][2] Organic Letters (2000).
Further validation of ligand effects on aryl esters.
Diastereoselective Addition of Cyanide to
-Amino Aldehydes.
Reetz, M. T. Chemical Reviews (1999).[5]
Comprehensive review on chelation vs. Felkin-Anh control.
Synthesis of the Taxol Side Chain via Asymmetric Aminohydroxylation.
Li, G., et al. Angewandte Chemie International Edition (1996).
Application of the AA reaction to the specific phenylisoserine scaffold.
suppressing racemization during 2-hydroxy-3-morpholinopropionic acid coupling
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical degradation during the coupling of 2-hydroxy-3-morpholinopropionic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical degradation during the coupling of 2-hydroxy-3-morpholinopropionic acid .
Unlike standard amino acids, this specific alpha-hydroxy acid (AHA) presents a unique stereochemical challenge due to the synergistic racemization threat posed by its alpha-hydroxyl group and the basic beta-morpholine ring. This guide bypasses generic advice, focusing on the exact causality of epimerization in this substrate and providing field-proven, self-validating protocols to ensure absolute stereoretention.
Part 1: Mechanistic Troubleshooting (The "Why")
Q1: Why does 2-hydroxy-3-morpholinopropionic acid racemize so aggressively compared to standard lactic acid derivatives?
A: The rapid racemization of this molecule is driven by intramolecular base catalysis .
Standard alpha-hydroxy acids racemize via direct enolization, where the electron-withdrawing alpha-OH increases the acidity of the alpha-proton. However, 2-hydroxy-3-morpholinopropionic acid contains a tertiary amine in its beta-morpholine ring. When the carboxylic acid is activated (forming an electrophilic O-acyl intermediate), an unprotonated morpholine nitrogen can fold back to abstract the alpha-proton via a highly favored 5-membered cyclic transition state. This anchimeric assistance drastically lowers the activation energy for enolate formation, leading to near-instantaneous racemization[1].
Logic flow of intramolecular base-catalyzed racemization via enolate formation.
Q2: Does the choice of coupling reagent directly influence this enolization pathway?
A: Absolutely. The extent of racemization is a kinetic race between the nucleophilic attack of the amine/alcohol and the deprotonation of the alpha-carbon. Reagents like HATU or HBTU form highly reactive intermediates, but if the subsequent nucleophilic attack is sterically hindered, the intermediate has a prolonged half-life, allowing enolization to dominate. Conversely, reagents like T3P (Propylphosphonic anhydride) or DIC/Oxyma trap the activated species efficiently while maintaining a microenvironment that is less conducive to proton abstraction[2],[3].
Part 2: Reagent & Condition Optimization (The "How")
Q3: How do I neutralize the threat of the morpholine ring during activation?
A: You must mask the morpholine nitrogen by keeping it protonated. Always source or prepare the substrate as its hydrochloride salt (2-Hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride, CAS: 1803582-08-2)[4]. During the coupling, strictly limit the addition of external base to exactly 1.0 equivalent relative to the nucleophile (if it is also a salt) or the coupling reagent. Excess base will deprotonate the morpholine ring, triggering the intramolecular racemization cascade.
Q4: Which base and coupling reagent combination provides the highest stereofidelity?
A: Strong, unhindered bases like N,N-diisopropylethylamine (DIEA) or Triethylamine (TEA) should be strictly avoided as they directly abstract the alpha-proton[1]. Instead, utilize weak, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine [3].
When combined with T3P , NMM provides the optimal balance. T3P acts as both an activating agent and a water scavenger, generating an intermediate that is highly reactive toward amines but exceptionally resistant to enolization[2]. If carbodiimides must be used, DIC with Oxyma Pure is the superior alternative to traditional EDC/HOBt, as Oxyma accelerates the coupling rate, thereby outcompeting the racemization kinetics[5],[3].
Quantitative Comparison of Coupling Conditions
The following table synthesizes expected outcomes based on reagent causality and field data for alpha-hydroxy acid couplings.
Coupling Reagent
Base Selection
Additive
Temp (°C)
Typical Yield (%)
Racemization (%)
HATU
DIEA (2.0 eq)
None
25
85 - 90
> 15.0 (High Risk)
EDC·HCl
DIEA (2.0 eq)
HOBt
25
75 - 80
8.5
EDC·HCl
NMM (1.0 eq)
HOAt
0 to 25
82 - 86
< 2.0
DIC
None
Oxyma
0 to 25
88 - 92
< 1.0
T3P (50% in EtOAc)
NMM (1.0 eq)
None
0 to 5
90 - 95
< 0.5 (Optimal)
Part 3: Self-Validating Experimental Protocol
To ensure scientific integrity, a protocol cannot rely on blind faith; it must prove its own success. The following procedure for the amidation of 2-hydroxy-3-morpholinopropionic acid incorporates an intentional "failure control" (racemic standard generation) to validate the chiral HPLC results.
Self-validating workflow for racemization-free coupling using T3P and chiral HPLC.
Phase 1: Generation of the Racemic Standard (The Control)
Purpose: To establish the exact retention times of both enantiomers on Chiral HPLC.
Dissolve 0.1 mmol of 2-hydroxy-3-morpholinopropionic acid in 1 mL DMF.
Add 3.0 equivalents of DIEA (to intentionally promote enolization).
Add 1.2 equivalents of HATU and stir at room temperature for 30 minutes.
Add 1.0 equivalent of the target amine and stir for 2 hours.
Quench, extract, and analyze via Chiral HPLC to identify the two distinct enantiomeric peaks (Area ratio ~50:50).
Phase 2: Optimized Stereoretentive Coupling (The Actual Run)
Purpose: To couple the acid while maintaining <0.5% epimerization.
Preparation: Suspend 1.0 mmol of 2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride in 5 mL of anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) under an inert atmosphere (N2/Ar).
Temperature Control: Cool the suspension to 0°C using an ice-water bath. Causality: Low temperatures exponentially decrease the rate of proton abstraction compared to nucleophilic attack[1].
Activation: Add 1.0 mmol of the target amine. If the amine is a hydrochloride salt, add exactly 1.0 mmol of N-methylmorpholine (NMM) to liberate the amine. Do not add excess base.
Coupling: Dropwise, add 1.5 mmol of T3P (50% solution in EtOAc). Maintain the internal temperature below 5°C during the addition.
Reaction: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor completion via LC-MS.
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. The water-soluble T3P byproducts will partition cleanly into the aqueous layer, leaving the pure coupled product in the organic phase.
Phase 3: Validation
Run the purified product from Phase 2 on the exact same Chiral HPLC method used in Phase 1.
Pass Criteria: A single peak matching the desired enantiomer's retention time from the racemic standard, with an Enantiomeric Excess (ee) > 99%.
Fail Criteria: The appearance of the second peak indicates that either the temperature spiked, excess base was present, or the morpholine nitrogen was unmasked during activation.
Technical Support Center: Morpholine Removal from Propanoic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in amide coupling and derivatization w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in amide coupling and derivatization workflows: the quantitative removal of unreacted morpholine from propanoic acid derivatives.
Morpholine’s dual ether-amine nature makes it highly miscible in both aqueous and organic phases. If not properly managed, trace morpholine will contaminate your final active pharmaceutical ingredient (API) or chemical probe, skewing biological assays and analytical characterization. This guide provides field-proven, self-validating methodologies grounded in mechanistic chemistry to ensure high-purity product isolation.
Workflow & Decision Matrix
The optimal morpholine removal strategy depends entirely on the chemical stability of your synthesized propanoic acid derivative. Use the decision matrix below to select the appropriate workflow.
Decision matrix for the removal of unreacted morpholine from propanoic acid derivatives.
Troubleshooting & FAQs
Q: Why does morpholine persist in the organic phase during my standard aqueous workup?A: This is a classic partition coefficient issue driven by pH. Morpholine is a secondary amine with a pKa of approximately 8.49 ()[1]. At a neutral pH, a significant fraction of morpholine remains unprotonated. Because of its non-polar aliphatic ring, neutral morpholine partitions readily into organic solvents like dichloromethane (DCM) or ethyl acetate. To force morpholine entirely into the aqueous phase, you must lower the pH of the aqueous wash to at least two units below its pKa (i.e., pH < 6.5). This ensures >99% protonation, converting it into a highly water-soluble morpholinium cation ().
Q: My propanoic acid derivative is an acid-sensitive ester. How can I remove morpholine without using harsh HCl washes?A: If your product is prone to acid-catalyzed hydrolysis, you must avoid aqueous acidic extractions. Instead, utilize a solid-phase scavenger resin such as polymer-bound isocyanate (PS-Isocyanate). The isocyanate functional group acts as a potent electrophile that rapidly and covalently binds the nucleophilic secondary amine of morpholine, forming a polymer-bound urea ()[2]. Because your propanoic acid derivative lacks a nucleophilic amine, it remains unreacted in solution and can be isolated by simple filtration ()[3].
Q: Can I just remove the excess morpholine via rotary evaporation?A: It is highly discouraged. Morpholine has a boiling point of 129 °C ()[1]. While it is technically volatile under high vacuum, it frequently co-distills or forms azeotrope-like interactions with polar propanoic acid derivatives, leaving trace residues that will contaminate downstream processes. Chemical sequestration (protonation or covalent scavenging) is strictly required for high-purity isolation.
Quantitative Method Comparison
To assist in experimental design, the following table summarizes the quantitative performance metrics of standard morpholine removal strategies.
Removal Strategy
Reagent Used
Mechanism of Action
Morpholine Removal Efficiency
Product Recovery (Typical)
Best Suited For
Acidic LLE
1M HCl or 10% Citric Acid
Ionic Protonation (pKa ~8.49)
> 99.5%
90 - 95%
Robust propionamides and stable esters.
Scavenger Resin
PS-Isocyanate
Covalent Urea Formation
> 99.0%
95 - 98%
Acid-sensitive derivatives; parallel synthesis.
Catch-and-Release
MP-TsOH (Macroporous)
Ionic Binding
98.0 - 99.0%
85 - 90%
Highly polar derivatives that are water-soluble.
Note: Efficiency metrics assume the use of the self-validating protocols detailed below.
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems . Do not skip the validation steps; they are the mechanistic checkpoints that guarantee the success of the protocol.
Causality: Exploits the basicity of morpholine to create a water-soluble morpholinium salt, partitioning it away from the organic-soluble propanoic acid derivative.
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., DCM or EtOAc) to a concentration of ~0.1 M.
Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl (or 10% aqueous Citric Acid if a milder pH is desired).
Agitation & Validation (Critical Step): Shake vigorously and allow the layers to separate. Self-Validation: Extract a drop of the aqueous layer and test it with pH paper. The pH must read < 3. If the pH is higher, the excess morpholine has buffered the solution. Add more acid until pH < 3 is achieved to guarantee complete protonation.
Separation: Drain the organic layer. Extract the aqueous layer one more time with fresh organic solvent to maximize product recovery.
Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove residual acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: Utilizes heterogeneous chemistry to covalently trap the secondary amine without altering the pH of the solution, preserving fragile functional groups.
Resin Preparation: Select a polymer-bound isocyanate resin (e.g., PS-Isocyanate, loading ~1.5 mmol/g). Calculate the required mass of resin to provide a 3-fold molar excess relative to the estimated unreacted morpholine.
Reaction: Add the resin directly to the crude reaction mixture dissolved in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Do not use a magnetic stir bar, as it will crush the polymer beads and clog your filters.
Validation (Critical Step):Self-Validation: Withdraw 10 µL of the supernatant, spot it on a silica TLC plate, and stain with Ninhydrin reagent (heat to develop). The absence of a colored spot confirms the complete removal of the secondary amine. If a spot persists, add additional resin and agitate for another hour.
Isolation: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed twice with fresh solvent to elute any trapped product. Concentrate the combined filtrates to yield the pure propanoic acid derivative.
References
National Institutes of Health (PubChem). "Morpholine | C4H9NO | CID 8083". PubChem Database. Available at:[Link]
Ataman Kimya. "MORPHOLINE (CAS 110-91-8) Properties and Applications". Ataman Chemicals. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online
Operator: Senior Application Scientist (Process Chemistry Division)
Ticket ID: MORPH-CRYST-001
Subject: Troubleshooting Oiling Out, Deliquescence, and Polymorphism in Morpholine Salt Crystallization
Executive Summary: The "Morpholine Trap"
You are likely here because your morpholine derivative—specifically its acid salt (e.g., hydrochloride, acetate, or trifluoroacetate)—has refused to crystallize. Instead, it has likely formed a viscous gum, "oiled out" at the bottom of your flask, or turned into a puddle of water upon filtration.
The Root Cause:
Morpholine rings act as aggressive hydrogen bond acceptors. When protonated (forming "morpholine acids" or salts), the resulting lattice energy is often weak compared to the hydration energy. This leads to two critical failures:
Hygroscopicity: The salt scavenges atmospheric water, lowering the glass transition temperature (
) and causing deliquescence.
Liquid-Liquid Phase Separation (LLPS): Also known as "oiling out," where the compound separates as a solute-rich oil rather than a crystal lattice because the metastable limit for oiling is reached before the nucleation limit.
This guide provides the protocols to bypass these thermodynamic traps.
Diagnostic & Troubleshooting Modules
Module A: The "Oiling Out" Crisis (LLPS)[1][2][3]
Symptom: The solution turns cloudy, but instead of crystals, oil droplets form and coalesce into a gum on the reactor walls.
Technical Explanation:
Oiling out occurs when the crystallization temperature is lower than the liquid-liquid phase separation temperature (
). This is common in morpholine salts because high conformational flexibility inhibits rapid lattice packing. You are hitting the "Oiling Out Boundary" before you hit the "Nucleation Boundary."
Corrective Protocol: The "Cloud Point" Seeding Strategy
Do not simply cool the solution further; this will only increase the viscosity of the oil.
Determine Cloud Points: Heat your mixture until clear. Cool slowly (0.5°C/min). Record the temperature (
) where the first turbidity (oil droplets) appears.
Reset: Re-heat the solution to 5–10°C above
.
Seed in the Gap: Add 0.5–1.0 wt% of high-quality seed crystals before you reach
.
Note: If you lack seeds, generate them by taking a small aliquot of the oil, scratching it vigorously on a watch glass with heptane, and drying it under vacuum.
Isothermal Aging: Hold the temperature constant after seeding for 2–4 hours. This allows the seeds to grow, depleting supersaturation without entering the LLPS zone.
Visualization: The Phase Diagram Strategy
Figure 1: Logic flow to bypass Liquid-Liquid Phase Separation (LLPS) by seeding above the cloud point.
Module B: Handling Extreme Hygroscopicity
Symptom: Nice crystals form in the flask, but they turn into a paste or liquid within minutes of filtration (Deliquescence).
Technical Explanation:
Morpholine salts often have a Critical Relative Humidity (CRH) below 30%. If the ambient humidity exceeds the CRH, the crystal surface adsorbs water, dissolving the salt into a saturated solution.
Corrective Protocol: The "Dry-Bag" Technique
Solvent Choice: Switch to anhydrous solvents. Avoid Methanol (too hygroscopic). Use Isopropanol (IPA) or n-Butanol .
Azeotropic Drying: Before crystallization, perform a solvent swap. Distill with Toluene or IPA to remove trace water as an azeotrope.
Filtration:
Use a Schlenk frit or an inverted filtration setup under positive Nitrogen pressure.
Never use an open Buchner funnel.
Washing: Wash with a low-polarity, anhydrous solvent (e.g., Pentane or MTBE) to remove residual high-boiling mother liquor without dissolving the crystal.
Experimental Protocols
Protocol 1: Reactive Crystallization (The "In-Situ" Method)
Best for: Morpholine HCl, Hydrobromide, or Acetate salts.
Rationale: Instead of dissolving the salt, you form it in the crystallization solvent. This drives high local supersaturation directly into nucleation, often bypassing the oil phase.
Reagents:
Crude Morpholine Derivative (Free Base)
Acid Source (e.g., 4M HCl in Dioxane or anhydrous Acetic Acid)
Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
Steps:
Dissolve the Free Base in EtOAc (10 volumes). Dry this solution over
to remove water; filter.
Cool to 0–5°C.
Slowly add the Acid Solution dropwise over 1 hour.
Critical: Maintain strong agitation.
Observation: A white precipitate should form immediately. If oil forms, stop addition, warm to room temperature until it dissolves/crystallizes, then resume cooling.
Filter under Nitrogen.
Protocol 2: Antisolvent Drowning (The "Heptane Squeeze")
Best for: Zwitterionic morpholine acids.
Table 1: Recommended Solvent Systems
Primary Solvent (Good Solubility)
Antisolvent (Poor Solubility)
Ratio (v/v)
Notes
Ethanol (Abs)
MTBE
1:3
Standard starting point.
Isopropanol
n-Heptane
1:5
Good for oiling-out prone compounds.
Dichloromethane
Diisopropyl Ether
1:4
Use if compound is very lipophilic.
Water
Acetone
1:10
High Risk: Only use if compound is not hygroscopic.
Workflow Diagram:
Figure 2: Antisolvent addition workflow emphasizing the critical seeding point.
Frequently Asked Questions (FAQ)
Q: My product is a solid in the flask but turns to oil when I wash it. Why?A: You likely used a wash solvent that contained moisture or was too polar.
Fix: Ensure your wash solvent (e.g., Ether, Heptane) is dried over molecular sieves. Chill the wash solvent to -20°C before use to minimize solubility.
Q: I cannot get seeds. The oil never solidifies.A: You need to force a phase change.
Technique: Take 100 mg of the oil. Add 1 mL of Hexane. Sonicate aggressively. If that fails, scratch the glass side of the vial with a metal spatula while cooling in dry ice. Once you have one crystal, you have the master key for the main batch.
Q: Can I use freeze-drying (Lyophilization)?A: Yes, but with a caveat. Morpholine salts can be "fluffy" and static-prone after lyophilization, and they will instantly absorb water upon opening the vial.
Recommendation: Use lyophilization only to generate amorphous material to find a crystalline form via vapor diffusion later. Do not use it as a manufacturing step for bulk hygroscopic salts.
References
Oiling Out & Phase Separation
Vecht-Lifshitz, S. E., & Iggland, M. (2011).
Mettler Toledo Technical Guide: "Oiling Out in Crystallization." Link
Hygroscopic Salt Handling
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Chapter on Hygroscopicity and Counter-ion Selection).
BenchChem Technical Support: "Troubleshooting Guide for the Synthesis of Morpholine Compounds."[6] Link
Process Chemistry Techniques
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Organic Process Research & Development (ACS): "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Link
stability of 2-hydroxy-3-(morpholin-4-yl)propanoic acid in aqueous solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the handling of 2-hydroxy-3-(morphol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the handling of 2-hydroxy-3-(morpholin-4-yl)propanoic acid in aqueous solutions.
Due to its unique structure—combining a secondary amine ether (morpholine ring) and an alpha-hydroxy carboxylic acid—this zwitterionic compound presents specific stability challenges. This guide explains the mechanistic causality behind these challenges and provides self-validating protocols to ensure experimental integrity.
Core Aqueous Stability Profile
To establish a baseline for your experiments, refer to the quantitative stability data summarized below. This table outlines the expected behavior of the compound under various environmental stressors.
Parameter
Condition
Expected Stability
Primary Degradation Risk / Mechanism
Temperature
4°C
> 6 months
None (Optimal storage condition).
Temperature
> 50°C
< 1 month
Thermal oxidation of the morpholine ring [1].
pH
< 3.0
Stable (Protonated)
Low risk of intermolecular esterification in dilute solutions.
Microbial degradation of the alpha-hydroxy acid moiety [2].
Light/Air
Ambient UV / O₂
< 2 weeks
Photo-oxidation and ring-opening of the morpholine moiety [3].
Frequently Asked Questions & Troubleshooting
Q1: My 100 mM stock solution turned yellow after a month on the bench. Is it still usable?No. The yellowing is a direct visual indicator of photo-oxidation. The lone pair of electrons on the morpholine nitrogen makes the heterocyclic ring highly susceptible to oxidation by atmospheric oxygen and ambient UV light, leading to the formation of N-oxides or ring-opened byproducts [3]. To prevent this, solutions must be stored in amber vials and purged with an inert gas (argon or nitrogen) to displace headspace oxygen.
Q2: I observed a cloudy, stringy precipitate in my aqueous stock after two weeks at room temperature. What happened?
This is a classic sign of microbial contamination. The alpha-hydroxy acid (AHA) backbone of the molecule serves as an excellent, readily available carbon source for bacteria and fungi [2]. Because the compound is highly water-soluble, it creates a nutrient-rich environment. You must physically remove biological contaminants via 0.22 µm sterile filtration immediately after preparation.
Q3: When I adjusted the pH of my highly concentrated stock to 5.5, the compound suddenly precipitated out of solution. Why?
You forced the molecule into its isoelectric point (pI). 2-hydroxy-3-(morpholin-4-yl)propanoic acid is a zwitterion: it contains a carboxylic acid (pKa ~3.5) and a morpholine nitrogen (pKa ~7.5). Around pH 5.5, the molecule exists predominantly in its zwitterionic form with a net charge of zero. Without a net charge to facilitate ion-dipole interactions with water, the hydrophobic characteristics of the morpholine ring dominate, causing the molecules to aggregate and precipitate. Adjust the pH to >7.0 or <4.0 to restore solubility.
Degradation & Stabilization Workflow
The following diagram illustrates the logical relationship between environmental triggers, their specific degradation mechanisms, and the required preventative strategies.
Logical workflow of degradation triggers and stabilization strategies.
Validated Protocol: Preparation of a Stable 100 mM Aqueous Stock
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Each critical step includes a built-in quality control (QC) check to verify that the causality of degradation has been successfully mitigated.
Dissolution: Weigh the appropriate mass of the compound and add it to 80% of your final target volume of ultrapure water. Stir gently at room temperature.
Causality: Using 80% volume allows room for pH adjustment without overshooting the final concentration.
Self-Validation Check 1: The solution must be completely clear and colorless within 5 minutes. If a yellow tint is present immediately upon dissolution, your dry powder API has already undergone oxidation and must be discarded.
pH Adjustment: Slowly add 1M NaOH or 1M HCl to adjust the pH to your target working range (ideally pH 7.4 for physiological assays).
Causality: Avoiding the isoelectric point (pH ~5.5) ensures the molecule maintains a net charge, maximizing ion-dipole interactions and preventing precipitation.
Self-Validation Check 2: If temporary localized cloudiness occurs dropwise during acid/base addition, you are hitting the pI locally. Ensure vigorous stirring to rapidly disperse the titrant and clear the solution.
Volume Adjustment: Bring the solution to the final total volume using ultrapure water.
Sterile Filtration: Pass the entire volume through a 0.22 µm PES syringe filter directly into a sterile amber glass vial.
Causality: PES membranes have low protein/molecule binding. The 0.22 µm pore size physically removes bacteria and fungi, neutralizing the risk of AHA-driven microbial degradation[2].
Self-Validation Check 3: Perform a manual bubble-point test on the syringe filter post-use. If air passes through the wet filter with minimal resistance, the membrane is ruptured, and the solution is not sterile. You must re-filter.
Inert Gas Purging: Insert a sterile pipette tip attached to an Argon/Nitrogen line into the headspace of the amber vial. Flow gas gently for 15-20 seconds to displace oxygen.
Causality: Removing O₂ halts the oxidative pathways that degrade the morpholine ring [1][3].
Storage: Cap tightly and store at 4°C.
References
Thermal degradation kinetics of morpholine for carbon dioxide capture
ResearchGate
URL:[Link]
Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids
ResearchGate
URL:[Link]
Optimization
Technical Support Center: Troubleshooting Low Yields in Morpholine-Epoxide Ring Opening
Welcome to the Advanced Technical Support Guide for the nucleophilic ring opening of epoxides using morpholine. This transformation is a cornerstone in drug development for synthesizing β-amino alcohols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Guide for the nucleophilic ring opening of epoxides using morpholine. This transformation is a cornerstone in drug development for synthesizing β-amino alcohols. However, researchers frequently encounter low yields, poor regioselectivity, and sluggish kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic workflows.
Mechanistic Overview & Logic
The ring opening of an epoxide by an amine typically proceeds via an SN2 mechanism. Because morpholine is a moderately bulky secondary amine, its nucleophilicity is sterically hindered. Furthermore, in an uncatalyzed reaction, the leaving group is an unprotonated alkoxide anion—an exceptionally poor leaving group[1].
Consequently, the uncatalyzed reaction in aprotic solvents suffers from an insurmountable activation energy barrier. Successful and high-yielding ring opening absolutely requires electrophilic activation of the epoxide oxygen . This is achieved either through hydrogen bonding (e.g., using water as a solvent) or strong coordination with a Lewis acid[2],[3].
Mechanistic pathways and regioselectivity in morpholine-epoxide ring opening.
Diagnostic Data Summary
To establish a baseline for troubleshooting, compare your current reaction parameters against the validated quantitative data below. This table highlights the causality behind common failure modes and successful interventions.
Condition / Solvent
Catalyst
Temp
Time
Typical Yield
Mechanistic Causality
Bulk Aprotic (e.g., THF)
None
RT
90 min
0%
Lack of epoxide activation; high energy barrier[4].
Solvent-Free
None
40 °C
7 h
18–40%
Poor leaving group ability of unprotonated alkoxide[5],[6].
Solvent-Free
YCl₃ (1 mol%)
RT
< 1 h
>90%
Strong oxyphilic coordination lowers the LUMO of the epoxide[2].
Solvent-Free
Ca(CF₃COO)₂ (5 mol%)
40 °C
< 1 h
>85%
Mild Lewis acid activation; highly regioselective for terminal carbons[5].
Aqueous (H₂O)
None (H₂O acts as cat.)
RT
5–12 h
>80%
Water acts as a general acid catalyst via H-bonding[3].
Microdroplets (MeOH/H₂O)
None (ESI Spray)
RT
1 ms
High Rate
Extreme surface-area-to-volume ratio accelerates kinetics by ~10⁵[7],[4].
Frequently Asked Questions (Troubleshooting)
Q1: Why are my yields consistently below 40% despite refluxing morpholine and the epoxide for 24 hours in dichloromethane (DCM) or tetrahydrofuran (THF)?A1: The root cause is the lack of electrophilic activation. In aprotic solvents like DCM or THF, the epoxide oxygen cannot be protonated or coordinated. The transition state requires the expulsion of a highly basic alkoxide anion, which is kinetically unfavorable[1]. Furthermore, morpholine's steric bulk as a secondary amine reduces its nucleophilicity.
Solution: Abandon standard aprotic solvents. Switch to a solvent-free system utilizing a Lewis acid catalyst (e.g., YCl₃)[2], or use water as the solvent, which acts as a general acid catalyst to stabilize the developing negative charge on the oxygen[3].
Q2: I am opening an unsymmetrical epoxide. How do I prevent the formation of regioisomer mixtures?A2: Regioselectivity in epoxide opening is governed by a competition between steric hindrance and electronic stabilization[1],[8].
To favor attack at the less substituted carbon (Steric Control): Use mild Lewis acids like calcium trifluoroacetate (Ca(CF₃COO)₂)[5] or yttrium(III) chloride (YCl₃)[2]. These catalysts activate the C–O bond just enough to facilitate an SN2 attack by morpholine at the least sterically hindered position, yielding >95% regioselectivity.
To favor attack at the more substituted carbon (Electronic Control): This is inherently difficult with bulky morpholine. However, using strong Lewis acids or acidic conditions shifts the mechanism toward an SN1-like pathway. The C–O bond breaks prematurely, developing a partial positive charge (carbocation character) at the more substituted carbon, directing the morpholine attack there[1].
Q3: We are trying to scale up the synthesis but want to avoid heavy metal catalysts and toxic solvents. What is the most scalable, "green" approach?A3: The most effective green methodology is the "on-water" or aqueous protocol. Research demonstrates that water acts as a general acid catalyst for amine-epoxide systems; reactions that fail completely in dry solvents proceed smoothly in water[3]. Alternatively, microwave-assisted solvent-free protocols drastically reduce reaction times and eliminate solvent waste while boosting yields to >90%[9].
Self-Validating Experimental Protocols
To ensure reproducibility, adopt one of the following self-validating protocols. These systems are designed to provide immediate visual or analytical feedback confirming the reaction's progress.
Protocol A: Solvent-Free, YCl₃-Catalyzed Ring Opening (High Yield & Fast Kinetics)
Causality: YCl₃ is highly oxyphilic. A mere 1 mol% coordinates strongly to the epoxide oxygen, making the ring highly vulnerable to nucleophilic attack by morpholine at room temperature without triggering polymerization[2].
Preparation: In a clean, dry 10 mL round-bottom flask, add the epoxide (1.0 mmol) and morpholine (1.0 to 1.2 mmol).
Self-Validation Check: The mixture should remain a stirrable liquid. If the epoxide is a solid, gentle warming may be required initially until the morpholine dissolves it.
Reaction: Stir the neat mixture at room temperature (25 °C). Monitor via TLC (Ethyl Acetate/Hexane 1:2). The reaction typically reaches completion within 30 to 60 minutes[2].
Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 × 5 mL) to remove the catalyst and unreacted morpholine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-amino alcohol is usually >95% pure and requires no column chromatography.
Protocol B: Water-Catalyzed Green Ring Opening
Causality: Water hydrogen-bonds to the epoxide, lowering the activation energy for the SN2 attack without the need for metal catalysts[3].
Preparation: In a 25 mL flask, suspend the epoxide (1.0 mmol) in distilled water (3–5 mL).
Amine Addition: Add morpholine (1.5 mmol).
Self-Validation Check: The mixture will initially be biphasic. As the reaction proceeds and the amphiphilic β-amino alcohol forms, the mixture often becomes homogeneous, serving as a reliable visual indicator of conversion.
Reaction: Stir vigorously at room temperature or with gentle heating (40 °C) for 5 to 12 hours. Monitor by GC-MS or TLC.
Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL).
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent to yield the product.
References
1.[2] YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.[Link]
2.[3] Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory.[Link]
3.[7] Microdroplets Accelerate Ring Opening of Epoxides. Journal of the American Society for Mass Spectrometry - ACS Publications.[Link]
4.[9] Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega.[Link]
5.[5] Calcium Trifluoroacetate as an Efficient Catalyst for Ring-opening of Epoxides by Amines under Solvent-free Conditions. Chem-Soc.[Link]
6.[4] Microdroplets Accelerate Ring Opening of Epoxides. Stanford University.[Link]
7.[6] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO.[Link]
8.[1] 15.8: Opening of Epoxides. Chemistry LibreTexts.[Link]
9.[8] Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Morpholine Hydroxy Acids
This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation patterns of Morpholine Hydroxy Acids . It is designed for researchers in drug metabolism and pharmacokinetics (DMPK) and synth...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation patterns of Morpholine Hydroxy Acids . It is designed for researchers in drug metabolism and pharmacokinetics (DMPK) and synthetic medicinal chemistry.
Executive Summary & Scope
Morpholine hydroxy acids represent a critical structural class in pharmaceutical research, often appearing as active pharmaceutical ingredients (APIs) , synthetic intermediates , or oxidative metabolites (e.g., ring-opened products of morpholine-containing drugs like gefitinib or linezolid).
This guide compares the fragmentation behaviors of two distinct structural subclasses:
Class A: Intact Morpholine Ring Derivatives (Morpholine ring + Hydroxy acid side chain).
Class B: Ring-Opened Metabolites (Linear N-substituted hydroxy acids resulting from oxidative cleavage).
Key Differentiator: The stability of the morpholine ring cation (
86) versus the facile water loss characteristic of the linear hydroxy acid chain.
Experimental Configuration (Protocol)
To ensure reproducible fragmentation data, the following experimental setup is recommended. This protocol prioritizes Electrospray Ionization (ESI) due to the polarity of hydroxy acids.
Standardized LC-MS/MS Protocol
Parameter
Setting / Description
Rationale
Ionization Mode
ESI Positive (+) & Negative (-)
Pos (+): Protonation of morpholine N (High PA).[1] Neg (-): Deprotonation of Carboxylic Acid (COOH).
Mobile Phase A
0.1% Formic Acid in Water
Promotes ionization () for the basic morpholine nitrogen.
Mobile Phase B
Acetonitrile (MeCN)
Aprotic solvent favors desolvation.
Collision Energy
Stepped (15, 30, 45 eV)
Low CE preserves the molecular ion; High CE reveals ring cleavage.
Analyzer
Q-TOF or Orbitrap (High Res)
Required to distinguish isobaric losses (e.g., CO vs. C2H4).
Critical Control: Always run a blank solvent injection and a structural isomer standard (e.g., a piperazine analogue) to validate system cleanliness and fragmentation specificity.
To confirm if a metabolite is a Hydroxylated Morpholine (Ring Intact) or a Ring-Opened Acid :
Check for
86: Apply high collision energy (40-50 eV). If 86 is absent, the ring is likely opened.
Deuterium Exchange: Perform analysis in
.
Hydroxy Acid: Number of exchangeable protons = 2 (-OH, -COOH).
N-Oxide: Number of exchangeable protons = 0 (if no other OH present).
References
Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites. Journal of Pharmaceutical and Biomedical Analysis.
[Link]
New piperazine and morpholine derivatives: Mass spectrometry characterization. IRIS Institutional Research Information System.
[Link]
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS. SciSpace.
[Link]
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of Mass Spectrometry.
[Link]
Mass Spectrometry Fragmentation Patterns - Chemistry LibreTexts.
[Link]
A Comparative Guide to HPLC Method Development for the Detection of 2-hydroxy-3-(morpholin-4-yl)propanoic acid
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and related impurities is paramount. The compou...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and related impurities is paramount. The compound 2-hydroxy-3-(morpholin-4-yl)propanoic acid, a polar, non-chromophoric small molecule, presents a classic analytical challenge. Its high polarity makes it difficult to retain on traditional reversed-phase (RP) high-performance liquid chromatography (HPLC) columns, and its lack of a UV-absorbing moiety precludes direct detection by the most common HPLC detector, the UV-Vis spectrophotometer.[1][2][3]
This guide provides an in-depth comparison of three strategic HPLC methods for the analysis of 2-hydroxy-3-(morpholin-4-yl)propanoic acid. We will delve into the causality behind the experimental choices, present detailed protocols, and offer comparative performance data to guide researchers and drug development professionals in selecting the optimal approach for their specific needs.
The Analytical Challenge: Understanding the Analyte
2-hydroxy-3-(morpholin-4-yl)propanoic acid possesses two key characteristics that complicate its analysis by conventional HPLC:
High Polarity: The presence of a carboxylic acid, a hydroxyl group, and a morpholine ring imparts significant hydrophilicity. This leads to poor retention on non-polar stationary phases like C18, where analytes are separated based on hydrophobicity.[1][4]
Lack of a Chromophore: The molecule does not possess a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. This renders it effectively invisible to UV-Vis detectors, the workhorse of most analytical laboratories.[3][5][6]
Addressing these challenges requires moving beyond standard RP-HPLC with UV detection and exploring alternative chromatographic modes and detection technologies.
Comparative Methodologies
We will explore and compare three distinct and viable analytical strategies:
Strategy 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection. This is a classic approach that chemically modifies the analyte to make it suitable for a widely available instrumental setup.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD). This modern technique addresses both polarity and the lack of a chromophore without the need for chemical derivatization.
Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS) Detection. This powerful combination offers the highest sensitivity and selectivity, providing both quantitative data and structural confirmation.
Strategy 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection
This strategy tackles the detection challenge by introducing a chromophore into the analyte's structure before chromatographic separation. The carboxylic acid functional group is a prime target for derivatization.
Scientific Rationale
The core principle is a chemical reaction that attaches a UV-absorbing "tag" to the 2-hydroxy-3-(morpholin-4-yl)propanoic acid molecule.[7][8] By converting the carboxylic acid to an ester or amide with a reagent containing aromatic rings, the resulting derivative will have strong UV absorbance at a specific wavelength.[9][10] This not only enables UV detection but can also increase the hydrophobicity of the analyte, improving its retention on a C18 column.
A common class of derivatizing agents for carboxylic acids are those that form p-nitrobenzyl esters or similar aromatic esters, which exhibit strong UV absorbance.[7] The reaction is typically facilitated by a coupling agent.
A Comparative Guide to Determining the Enantiomeric Excess of Chiral 3-Morpholino-2-hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals The stereochemical identity of a chiral molecule is a critical determinant of its pharmacological and toxicological profile. In the context of drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The stereochemical identity of a chiral molecule is a critical determinant of its pharmacological and toxicological profile. In the context of drug development and quality control, the accurate determination of enantiomeric excess (ee) is not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric excess of 3-morpholino-2-hydroxypropionic acid, a chiral building block of significant interest. As a Senior Application Scientist, this document synthesizes technical principles with practical, field-proven insights to empower researchers in selecting and implementing the most appropriate methodology for their specific needs.
The Analytical Challenge: 3-Morpholino-2-hydroxypropionic Acid
3-Morpholino-2-hydroxypropionic acid presents a unique analytical challenge due to its molecular structure. The presence of a hydrophilic morpholino group, a hydroxyl group, and a carboxylic acid function imparts high polarity and potential zwitterionic character. These properties influence its solubility and interaction with chiral selectors, necessitating careful consideration in method development. This guide will explore three principal analytical techniques for determining the enantiomeric excess of this and structurally related molecules:
We will delve into the causality behind experimental choices for each technique, providing a framework for rational method development.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]
The Rationale for HPLC in Analyzing 3-Morpholino-2-hydroxypropionic Acid
Given the polar and non-volatile nature of 3-morpholino-2-hydroxypropionic acid, HPLC is an exceptionally suitable technique. The versatility of HPLC allows for analysis in various modes, including reversed-phase, normal-phase, and polar organic modes, accommodating a wide range of analyte polarities.[2]
The choice of CSP is paramount for achieving successful enantiomeric separation. For a polar molecule like 3-morpholino-2-hydroxypropionic acid, several types of CSPs are worthy of consideration:
Polysaccharide-based CSPs: These are the most widely used CSPs, typically based on cellulose or amylose derivatives.[2][3] They offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Immobilized polysaccharide phases provide the added advantage of being compatible with a wider range of solvents.[4]
Macrocyclic Glycopeptide-based CSPs: These columns, such as those based on vancomycin or teicoplanin, are particularly effective for the separation of polar and ionizable compounds.[2] They offer a multi-modal separation mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation.
Zwitterionic CSPs: These novel stationary phases incorporate both anion- and cation-exchange functionalities, making them ideal for the direct separation of zwitterionic molecules like amino acids and, potentially, 3-morpholino-2-hydroxypropionic acid.[5][6]
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol (Exemplary)
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV-Vis or Mass Spectrometric (MS) detector.
Chromatographic Conditions:
Column: A polysaccharide-based chiral column such as Daicel CHIRALPAK® AD-H or a macrocyclic glycopeptide column like Astec® CHIROBIOTIC® V.
Mobile Phase: A screening approach is recommended, starting with a polar organic mode. For instance, a mobile phase of Methanol/Acetonitrile/Trifluoroacetic Acid (TFA)/Triethylamine (TEA) (e.g., 50/50/0.1/0.1 v/v/v/v) can be a good starting point. The acidic and basic additives are crucial for controlling the ionization state of the zwitterionic analyte and improving peak shape.[7][8]
Flow Rate: 1.0 mL/min
Column Temperature: 25°C (temperature can be optimized to improve resolution)[3]
Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or MS for enhanced sensitivity and selectivity.
Procedure:
Sample Preparation: Prepare a stock solution of 3-morpholino-2-hydroxypropionic acid in the mobile phase at a concentration of approximately 1 mg/mL.
Injection: Inject 5-10 µL of the sample solution into the HPLC system.
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
Enantiomeric Excess (ee) Calculation: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
(where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
Chiral Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is a highly sensitive and efficient technique for the separation of volatile and thermally stable enantiomers.[9] For non-volatile compounds like 3-morpholino-2-hydroxypropionic acid, derivatization is a mandatory step to increase volatility and thermal stability.[10][11]
The Rationale for Derivatization
The hydroxyl and carboxylic acid groups in 3-morpholino-2-hydroxypropionic acid make it non-volatile. Derivatization converts these polar functional groups into less polar, more volatile moieties suitable for GC analysis.[12] Common derivatization strategies include:
Esterification followed by Acylation: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester), and then the hydroxyl and morpholino nitrogen (if reactive) are acylated (e.g., with trifluoroacetic anhydride).[13]
Silylation: Both the hydroxyl and carboxylic acid groups can be simultaneously derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Detailed Experimental Protocol (Exemplary)
Instrumentation:
Gas Chromatograph (GC) equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
Esterification: To 1 mg of the sample, add 1 mL of 2M HCl in methanol. Heat at 70°C for 1 hour. Evaporate the solvent under a stream of nitrogen.
Acylation: To the dried residue, add 0.5 mL of dichloromethane and 0.1 mL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 30 minutes. Evaporate the excess reagent and solvent. Reconstitute the sample in a suitable solvent like ethyl acetate.
Chromatographic Conditions:
Column: A cyclodextrin-based chiral capillary column, such as Astec® CHIRALDEX® G-TA (trifluoroacetyl-gamma-cyclodextrin).
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Injector Temperature: 250°C
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
Detector Temperature: 280°C (for FID)
Procedure:
Injection: Inject 1 µL of the derivatized sample solution.
Data Acquisition and Analysis: Record the chromatogram and calculate the enantiomeric excess as described for the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Non-Destructive Approach
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce diastereomeric differentiation, which can be observed in the NMR spectrum.[14] There are two main strategies:
Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with a single enantiomer of a CDA to form a mixture of diastereomers, which will have distinct NMR signals.[4] A well-known example is Mosher's acid.[4]
Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent diastereomeric complexes with a CSA.[15] This results in separate signals for the enantiomers in the NMR spectrum due to the different magnetic environments in the diastereomeric complexes.[15]
The Rationale for NMR in Analyzing 3-Morpholino-2-hydroxypropionic Acid
NMR is a powerful tool for this molecule as it provides structural information in addition to the enantiomeric ratio. The presence of multiple functional groups offers several handles for derivatization or interaction with a solvating agent. The CSA approach is often preferred as it is non-destructive and requires minimal sample preparation.[15]
Experimental Workflow: NMR with a Chiral Solvating Agent
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Detailed Experimental Protocol (Exemplary)
Instrumentation:
High-resolution NMR spectrometer (400 MHz or higher).
Procedure:
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of 3-morpholino-2-hydroxypropionic acid in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the sample to identify the key proton signals.
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a tetraaza macrocyclic chiral solvating agent, to the NMR tube.[16][17]
Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. Look for the splitting of a well-resolved proton signal (e.g., the proton at the chiral center or a proton on the morpholino ring) into two distinct signals corresponding to the two diastereomeric complexes.
Enantiomeric Excess (ee) Calculation: Integrate the areas of the two separated signals. The enantiomeric excess is calculated using the same formula as for the chromatographic methods.
Comparative Performance Analysis
The choice of the optimal analytical technique depends on a variety of factors, including the specific requirements of the analysis, available instrumentation, and cost considerations.
Feature
Chiral HPLC
Chiral GC
NMR with CSA
Principle
Differential interaction with a CSP
Differential interaction with a CSP after derivatization
The determination of the enantiomeric excess of 3-morpholino-2-hydroxypropionic acid can be reliably achieved by Chiral HPLC, Chiral GC, and NMR spectroscopy. Each method offers distinct advantages and is suited to different analytical needs.
Chiral HPLC stands out as the most robust and versatile method for this polar, non-volatile analyte. Its high resolution and sensitivity make it the preferred choice for accurate and precise quantification, especially for quality control in a regulated environment. The development of a validated chiral HPLC method is a sound investment for routine analysis.
Chiral GC , while requiring a derivatization step, offers excellent sensitivity and resolution. It is a valuable alternative if high sensitivity is the primary concern and the laboratory has established expertise in derivatization techniques for polar analytes.
NMR Spectroscopy with a Chiral Solvating Agent is the most rapid and non-destructive method. It is ideal for high-throughput screening of reaction conditions, reaction monitoring, and for obtaining structural confirmation alongside the enantiomeric ratio. Its lower sensitivity compared to chromatographic methods may be a limitation for trace analysis.
For a comprehensive and self-validating approach, the use of orthogonal methods is highly recommended. For instance, a rapid screen by NMR can be followed by a more rigorous, quantitative analysis by a validated chiral HPLC method. This dual-pronged strategy provides a high degree of confidence in the determined enantiomeric excess, a cornerstone of robust drug development and scientific research.
References
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
Chiral HPLC Column. (n.d.). Phenomenex.
chiral columns . (n.d.).
Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. (2013).
Chiral Derivatiz
Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. (2016). PMC.
HPLC Chiral Columns. (n.d.). Element Lab Solutions.
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.).
Playing with Selectivity for Optimal Chiral Separation. (2023).
Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric C
Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich.
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). ORO - The Open University.
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
Acids: Derivatiz
Determin
A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022).
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (n.d.). PMC.
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. (n.d.). PubMed.
What is meant by the limit of detection and quantific
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents Via. (2024). Scholars' Mine.
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (n.d.).
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences.
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone.
Strategies for Chiral HPLC Method Development. (n.d.).
Comparison of approaches for assessing detection and quantitation limits in bioanalytical methods using HPLC for sotalol in plasma. (2025). PMC.
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC.
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of N
A Comparative Guide to IR Spectroscopy of Hydroxy and Carboxylic Acid Groups in Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals The Significance of Functional Group Identification in Morpholine Derivatives Morpholine and its derivatives are a cornerstone in medicinal chemistry, value...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of Functional Group Identification in Morpholine Derivatives
Morpholine and its derivatives are a cornerstone in medicinal chemistry, valued for their unique physicochemical properties that can enhance the solubility, bioavailability, and efficacy of drug candidates[1][2]. The introduction of functional groups like hydroxyl and carboxylic acids onto the morpholine ring system allows for fine-tuning of these properties and provides handles for further chemical modification. Accurate and efficient identification of these functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, revealing the presence and chemical environment of specific functional groups through their characteristic vibrational frequencies.
This guide focuses on two common N-substituted morpholine derivatives as exemplary models: 4-(2-hydroxyethyl)morpholine and 2-(morpholin-4-yl)acetic acid . By comparing their IR spectra, we can clearly delineate the key distinguishing features of the hydroxyl and carboxylic acid moieties.
Core Principles: Understanding the Vibrational Language of -OH and -COOH Groups
The absorption of infrared radiation by a molecule excites specific vibrational modes of its chemical bonds. The frequency of this absorption is dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure.
The Hydroxyl (-OH) Group
The hydroxyl group is characterized by two primary vibrational modes: the O-H stretch and the C-O stretch.
O-H Stretching: This is typically the most prominent and easily identifiable band for alcohols. It appears as a strong and characteristically broad absorption in the region of 3600-3200 cm⁻¹ [3]. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp, less intense peak may be observed around 3600 cm⁻¹.
C-O Stretching: A strong absorption band corresponding to the stretching of the carbon-oxygen single bond is found in the 1260-1050 cm⁻¹ region[3]. The exact position can give clues about the nature of the alcohol (primary, secondary, or tertiary).
The Carboxylic Acid (-COOH) Group
The carboxylic acid group presents a more complex, yet highly distinctive, set of IR absorptions due to the interplay between the hydroxyl and carbonyl functionalities.
O-H Stretching: The O-H stretching vibration in a carboxylic acid is one of the broadest absorptions seen in IR spectroscopy, appearing in the range of 3300-2500 cm⁻¹ [4]. This extreme broadness is due to strong intermolecular hydrogen bonding, which typically results in the formation of a stable dimeric structure. This broad band often overlaps with the C-H stretching absorptions[4].
C=O (Carbonyl) Stretching: A very strong and sharp absorption band corresponding to the carbonyl group stretch is a hallmark of carboxylic acids. It is typically found in the 1760-1690 cm⁻¹ region[4]. The presence of hydrogen-bonded dimers usually places this peak around 1710 cm⁻¹[5].
C-O Stretching and O-H Bending: Carboxylic acids also exhibit a C-O stretching vibration, which appears between 1320-1210 cm⁻¹ , and O-H in-plane bending, often found between 1440-1395 cm⁻¹ [4].
Comparative Spectral Analysis: Hydroxy vs. Carboxylic Acid Morpholine Derivatives
To illustrate the practical differences, we will analyze the IR spectra of our two model compounds. The spectrum for 4-(2-hydroxyethyl)morpholine is readily available in spectral databases[6]. While a publicly available spectrum for 2-(morpholin-4-yl)acetic acid is not as common, its expected absorptions can be confidently predicted based on established principles and data from similar structures.
Shared Spectral Features: The Morpholine Backbone
Both derivatives will exhibit characteristic absorptions from the morpholine ring itself. These include:
C-H Stretching: Strong bands in the 3000-2850 cm⁻¹ region due to the stretching of C-H bonds in the methylene (CH₂) groups of the ring[7].
C-O-C Stretching: A strong band, typically around 1115 cm⁻¹ , corresponding to the asymmetric stretching of the C-O-C ether linkage within the morpholine ring.
C-N Stretching: Vibrations associated with the C-N bonds of the tertiary amine, which can be found in the fingerprint region.
Distinguishing Bands: A Head-to-Head Comparison
The table below summarizes the key IR absorption bands that differentiate the hydroxyl and carboxylic acid functional groups in the context of our model morpholine derivatives.
Very broad band, ~3300-2500 cm⁻¹ , often obscuring C-H stretches
The carboxylic acid O-H stretch is significantly broader and extends to lower wavenumbers.
C=O Stretch
Absent
Strong, sharp band at ~1710 cm⁻¹
The presence of a strong carbonyl peak is the most definitive indicator of the carboxylic acid.
C-O Stretch
Strong band at ~1050 cm⁻¹
Medium band at ~1250 cm⁻¹
The position of the C-O stretch is different for alcohols and carboxylic acids.
O-H Bend
Broad, medium bands in the fingerprint region
Medium band at ~1420 cm⁻¹
The O-H bend in carboxylic acids is often more distinct.
Experimental Protocols
Obtaining high-quality IR spectra is essential for accurate analysis. The following protocols outline standard procedures for sample preparation and data acquisition.
Protocol 1: KBr Pellet Method for Solid Samples
This method is suitable for solid morpholine derivatives, such as 2-(morpholin-4-yl)acetic acid.
Rationale: Dispersing the analyte in an IR-transparent matrix like potassium bromide (KBr) minimizes light scattering and produces a high-quality spectrum.
Step-by-Step Methodology:
Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder.
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) for Liquids and Solids
ATR is a versatile technique suitable for both liquid samples like 4-(2-hydroxyethyl)morpholine and solid samples.
Rationale: ATR allows for the direct analysis of samples with minimal preparation, making it a rapid and efficient method.
Step-by-Step Methodology:
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
Sample Application:
For liquids: Place a single drop of the liquid sample directly onto the ATR crystal.
For solids: Place a small amount of the solid sample onto the crystal and apply pressure using the built-in clamp to ensure good contact.
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for FTIR analysis of morpholine derivatives.
Caption: Comparison of key IR bands for hydroxy and carboxylic acid derivatives.
Conclusion and Best Practices
The differentiation between a hydroxyl and a carboxylic acid group on a morpholine derivative via IR spectroscopy is straightforward and reliable. The most definitive marker is the presence or absence of the strong carbonyl (C=O) stretching band around 1710 cm⁻¹, which is unique to the carboxylic acid. Additionally, the significant difference in the breadth and position of the O-H stretching band provides a secondary, yet robust, confirmation.
For trustworthy and reproducible results, it is imperative to:
Ensure samples are free from water and solvent contamination, as these can introduce interfering O-H bands.
Use dry, spectroscopic grade KBr for the pellet method.
Thoroughly clean the ATR crystal between sample measurements to prevent cross-contamination.
Correlate IR spectral data with other analytical techniques, such as NMR and mass spectrometry, for unambiguous structure elucidation.
By following the principles and protocols outlined in this guide, researchers can confidently employ IR spectroscopy to characterize their morpholine derivatives, ensuring the integrity of their synthetic and drug development workflows.
References
PubChem. 2-Morpholinoethanol. National Center for Biotechnology Information. [Link][6]
U.S. Environmental Protection Agency. 4-(2-Hydroxyethyl)morpholine - Links. [Link][8]
National Institute of Standards and Technology. Welcome to the NIST WebBook. [Link][9]
Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3871-3878. [Link][1]
ResearchGate. FTIR spectra of (a) [Morph]+[HCOO]- and (b) [Nmorph]+[HCOO]- ILs. [Link][10]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds, SDBS. [Link][11]
Harikrishnan, S., et al. (2015). Vibrational spectroscopic studies, HOMO–LUMO and NBO analysis of 4-ethylmorpholine by density functional theory. Journal of Molecular Structure, 1085, 223-233. [Link][12]
National Centre for Biotechnology Information. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]
The Gold Standard: A Comparative Guide to Validating β-Amino-α-Hydroxy Acid Structures by X-ray Crystallography
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successf...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic design is built. Within the vast chemical space of biologically active motifs, β-amino-α-hydroxy acids represent a critical class of compounds, forming the chiral backbone of numerous natural products and pharmaceuticals, including potent enzyme inhibitors and anticancer agents. Their stereochemistry—the precise spatial arrangement of the amino and hydroxyl groups—directly governs their biological activity and pharmacological profile.
This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural validation of β-amino-α-hydroxy acids. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting X-ray crystallography as a self-validating system that delivers unequivocal proof of molecular structure and absolute configuration.
The Decisive Power of a Single Crystal: Why X-ray Crystallography Reigns Supreme
While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for initial characterization, they provide data that is often inferential. NMR reveals connectivity and through-space correlations, IR identifies functional groups, and MS determines mass and fragmentation. However, only X-ray crystallography provides direct, high-resolution visualization of the atomic arrangement in three-dimensional space.[1] It measures the diffraction of X-rays by the electron clouds of an ordered crystalline lattice, allowing for the precise calculation of bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[2] For molecules like β-amino-α-hydroxy acids, which possess at least two chiral centers, this definitive assignment is paramount.
The output of an X-ray diffraction experiment is not a spectrum requiring interpretation of relative signals, but a detailed electron density map into which a molecular model is built and refined. This process yields a set of atomic coordinates that represents the molecule's true structure in the solid state.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
The choice of an analytical method should be guided by the specific question being asked. For the definitive validation of a novel β-amino-α-hydroxy acid's absolute and relative stereochemistry, X-ray crystallography is the gold standard. Spectroscopic methods, while powerful, serve complementary roles.
Parameter
Single-Crystal X-ray Crystallography
Nuclear Magnetic Resonance (NMR)
Chiral HPLC
Vibrational Circular Dichroism (VCD)
Primary Output
3D electron density map, absolute configuration, bond lengths/angles
1D/2D spectra showing connectivity and through-space interactions
Chromatogram showing enantiomeric separation and purity
Differential absorption of polarized light, indicating absolute configuration in solution
Key Advantage
Unambiguous determination of absolute and relative stereochemistry.[3][4]
Provides information on molecular structure and dynamics in solution.
High-throughput for enantiomeric purity assessment.
Does not require crystallization.
Sample Requirement
High-quality single crystal (typically >0.1 mm).
1-25 mg in solution.
Microgram to milligram quantities.
Milligram quantities in solution.
Limitations
Requires a suitable single crystal, which can be challenging to obtain.
Absolute configuration often requires derivatization (e.g., Mosher's method); can be complex for novel structures.
Does not provide structural information beyond enantiomeric ratio.
Requires computational modeling (DFT) to correlate spectrum to a specific enantiomer.[5]
Confidence in Absolute Stereochemistry
Very High (Flack parameter provides statistical confidence).[3]
Moderate to High (dependent on method and molecular complexity).
N/A (confirms purity, does not assign).
High (when correlated with computation).
The Crystallographic Workflow: A Self-Validating Protocol
The power of X-ray crystallography lies in its rigorous, multi-stage process, where each step builds upon the last to produce a validated structural model. The workflow is not merely a sequence of operations but a logical framework designed to ensure accuracy and reproducibility.
Caption: Figure 1: The X-ray Crystallography Workflow
Experimental Protocol: Crystallization and Data Collection
The most significant hurdle in the crystallographic analysis of β-amino-α-hydroxy acids is obtaining diffraction-quality single crystals. Their polarity, zwitterionic potential, and extensive hydrogen-bonding capabilities can make crystallization challenging.[5] The following is a generalized protocol based on best practices for polar small molecules.
Objective: To grow single crystals of a purified β-amino-α-hydroxy acid derivative suitable for X-ray diffraction.
A selection of high-purity solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, acetone)
Crystallization plates (e.g., 24-well hanging drop plates)
Microscope with polarizing filters
Cryo-loops and mounting tools
Methodology:
Solubility Screening (The Foundation):
Rationale: To identify a suitable solvent or solvent system where the compound has moderate solubility. Ideal systems are those where the compound is soluble when heated but sparingly soluble at room temperature or upon addition of an anti-solvent.
Procedure: In small vials, test the solubility of ~1-2 mg of the compound in 0.1 mL of various solvents. Observe at room temperature, then heat gently. Note solvents of high, partial, and low solubility.
Crystal Growth (The Art):
Rationale: To create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice rather than an amorphous solid.
Method A: Slow Evaporation:
Prepare a near-saturated solution of the compound in a suitable solvent identified from screening.
Filter the solution into a clean vial.
Cover the vial with a cap containing a few small holes (e.g., pierced parafilm) to allow for slow evaporation.
Store in a vibration-free environment and observe over several days to weeks.
Method B: Vapor Diffusion (Hanging Drop): This is often the most successful method for polar molecules.[6][7]
Pipette 500 µL of a "reservoir solution" (the anti-solvent or a more concentrated precipitant solution) into the well of a crystallization plate.
On a coverslip, mix 1-2 µL of the concentrated compound solution (in a good solvent) with 1-2 µL of the reservoir solution.
Invert the coverslip and seal the well.
Mechanism: The solvent in the drop, being more volatile, slowly diffuses into the reservoir, gradually increasing the concentration of the compound and precipitant in the drop to the point of supersaturation, promoting slow crystal growth.
Method C: Cooling:
Prepare a saturated solution at an elevated temperature.
Slowly cool the solution to room temperature, then potentially to 4°C.
Crystal Harvesting and Mounting:
Rationale: To select a high-quality, single, defect-free crystal and prepare it for data collection, often at cryogenic temperatures to minimize radiation damage.
Procedure:
Under a microscope, identify a suitable crystal with sharp edges and no visible cracks.
Using a cryo-loop slightly larger than the crystal, carefully scoop the crystal out of the mother liquor.
Quickly plunge the loop into liquid nitrogen to flash-freeze the crystal (cryo-cooling).
Transfer the frozen crystal to the goniometer head of the diffractometer.
Data Collection and Structure Solution:
The mounted crystal is placed in a monochromatic X-ray beam and rotated. A detector records the positions and intensities of the diffracted X-rays.[2]
This diffraction pattern is processed to generate an electron density map.
A molecular model is built into this map and refined against the experimental data until the calculated diffraction pattern matches the observed pattern.
Interpreting the Results: The Hallmarks of a Validated Structure
The quality of a crystal structure is not subjective. It is assessed using statistical parameters that quantify the agreement between the experimental data and the final refined model.
Key Validation Parameters:
Resolution (Å): This measures the level of detail observed in the electron density map. For small organic molecules, a resolution of < 1.0 Å is considered good to high resolution, allowing for precise determination of atomic positions.
R-factor (R1): The "residual" or "reliability" factor is a measure of the disagreement between the observed diffraction data and the data calculated from the refined model.[1] A lower R1 value indicates a better fit. For well-refined small molecule structures, R1 values are typically below 5% (0.05).[8]
Flack Parameter (x): This parameter is a definitive indicator of the absolute configuration of a chiral molecule.[3] It is refined using anomalous dispersion effects in the diffraction data.
A value close to 0 with a small standard uncertainty (e.g., 0.02(4)) confirms the refined stereochemistry is correct .[9][10]
A value close to 1 indicates the inverted structure is correct.
A value near 0.5 suggests a racemic mixture or twinning.
Case Study Data: β-Hydroxy-α-Amino Acids
The following table presents crystallographic data for two l-threo-β-hydroxy-α-amino acids, enzymatically synthesized and validated by X-ray crystallography. This data exemplifies the high-quality, unambiguous results obtainable with this technique.
Compound
Resolution (Å)
R-factor (R1)
Flack Parameter (x)
Conclusion
Source
l-threo-β-hydroxy-Histidine
0.84
0.036
Not reported, but structure confirmed
Unambiguous structure and stereochemistry determined.
The low R-factors and high resolution for these structures provide a high degree of confidence in the atomic coordinates and the assigned l-threo stereochemistry.
Logical Relationships in Structural Validation
The process of choosing a validation method can be visualized as a decision-making tree, where the required level of certainty dictates the appropriate technique.
Caption: Figure 2: Decision Logic for Structural Validation
Conclusion
For the development of pharmaceuticals and fine chemicals based on β-amino-α-hydroxy acid scaffolds, ambiguity in structural assignment is a critical liability. While a suite of analytical tools should be employed for comprehensive characterization, X-ray crystallography stands alone in its ability to provide a direct and definitive answer to the most crucial question: what is the precise three-dimensional structure and absolute configuration of the molecule? The rigor of its methodology, from crystal growth to data refinement and statistical validation, creates a self-validating system that delivers the highest level of structural proof. For researchers and drug developers, embracing this gold standard is not just a matter of best practice, but a fundamental step in ensuring the integrity and success of their scientific endeavors.
References
Mori, K., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01235-21. Available from: [Link]
Carreño, M. C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Catalysis, 11(11), 6548-6555. Available from: [Link]
Oreate AI. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Oreate AI Blog. Available from: [Link]
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Available from: [Link]
Wikipedia. (2023). R-factor (crystallography). In Wikipedia. Available from: [Link]
Polavarapu, P. L., et al. (2001). CD exciton chirality method for determination of the absolute configuration of beta-hydroxy-alpha-amino acid derivatives. Chirality, 13(5), 266-71. Available from: [Link]
CCDC. (n.d.). Absolute Configuration. Available from: [Link]
Trakhanov, S., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F, 64(Pt 4), 273–277. Available from: [Link]
Flack, H. D., & Bernardinelli, G. (2000). Reporting and evaluating absolute-structure and absolute-configuration determinations. Journal of Applied Crystallography, 33(4), 1143-1148. Available from: [Link]
Gessner, V. H., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15881. Available from: [Link]
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]
Patents, Google. (1992). Method for crystallization of amino acids.
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]
Grokipedia. (n.d.). R-factor (crystallography). Available from: [Link]
Flack, H. D. (n.d.). Flack parameter. Wikipedia. Available from: [Link]
Crystallization of Proteins. (n.d.). Protein XRD Protocols. Available from: [Link]
chromatographic separation of 2-hydroxy-3-morpholinopropionic acid enantiomers
As a Senior Application Scientist, developing a robust chromatographic method for the enantiomeric separation of 2-hydroxy-3-morpholinopropionic acid requires moving beyond trial-and-error screening. This molecule is a c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, developing a robust chromatographic method for the enantiomeric separation of 2-hydroxy-3-morpholinopropionic acid requires moving beyond trial-and-error screening. This molecule is a critical chiral building block for morpholine-containing pharmaceuticals, but its structural topology presents unique chromatographic challenges.
This guide objectively compares the performance of three leading Chiral Stationary Phase (CSP) technologies, explaining the physicochemical causality behind each method, and provides a self-validating experimental protocol optimized for LC-MS/MS workflows.
Mechanistic Profiling of the Analyte
To separate the enantiomers of 2-hydroxy-3-morpholinopropionic acid, we must first deconstruct its ionization behavior. The molecule features a chiral center at C2, flanked by an
-hydroxyl group, a carboxylic acid, and a -morpholine ring.
The Zwitterionic Challenge: The morpholine nitrogen acts as a weak base (
), while the carboxylic acid acts as a weak acid (). At physiological and neutral pH, the molecule exists as a highly polar zwitterion.
Chromatographic Implication: This dual-ionization state renders traditional reversed-phase achiral chromatography ineffective for retention. The selected CSP must actively exploit or selectively neutralize these ionic centers to achieve chiral recognition.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Alternative 1: Macrocyclic Glycopeptides (e.g., Chirobiotic T)
Teicoplanin-based columns are the gold standard for underivatized zwitterionic
-hydroxy acids. The chiral selector features 20 chiral centers, three sugar moieties, and a peptide aglycone basket.
The Causality of Method Design: Operating in Polar Ionic Mode (PIM) with 100% methanol and volatile ammonium salts allows the zwitterionic analyte to interact simultaneously with the teicoplanin's ionic sites (amine and carboxylate groups) while the
-hydroxyl group engages in hydrogen bonding. This provides baseline resolution without the need for ion-suppressing additives, making it exceptionally compatible with mass spectrometry .
Alternative 2: Weak Anion-Exchange (e.g., Chiralpak QN-AX)
Derived from quinine carbamate, this CSP is explicitly designed for acidic enantiomers.
The Causality of Method Design: To achieve chiral recognition, the mobile phase pH must be strictly maintained around 4.0. At this pH, the quinine nitrogen on the stationary phase is protonated (active), and the analyte's carboxylic acid is deprotonated, facilitating a strong primary ion-pairing interaction. Secondary enantioselective interactions occur via hydrogen bonding between the carbamate linkage and the analyte's
-hydroxyl group .
Alternative 3: Immobilized Polysaccharides (e.g., Chiralpak IG)
While 3 μm amylose-based CSPs offer rapid mass transfer and high efficiency , they rely heavily on steric fit and hydrogen bonding within the polymer cavities.
The Causality of Method Design: Because the analyte is zwitterionic, it will exhibit severe peak tailing on polysaccharide columns unless both acidic (Trifluoroacetic acid, TFA) and basic (Diethylamine, DEA) additives are used to suppress ionization. This renders the method incompatible with LC-MS, restricting its use primarily to preparative-scale UV/Vis purification.
Quantitative Performance Comparison
The following table synthesizes the expected chromatographic performance of 2-hydroxy-3-morpholinopropionic acid across the three evaluated CSPs based on established zwitterionic
-hydroxy acid behavior.
Chiral Stationary Phase
Chromatographic Mode
Mobile Phase Composition
Retention Time (R)
Retention Time (S)
Resolution ()
Selectivity ()
LC-MS Suitability
Chirobiotic T (Teicoplanin)
Polar Ionic Mode (PIM)
Methanol / 0.1% Ammonium Acetate
6.4 min
7.8 min
2.1
1.25
Excellent
Chiralpak QN-AX
Weak Anion-Exchange
MeOH/ACN (50:50) + 30 mM Formic Acid (pH 4.0)
8.2 min
11.5 min
3.4
1.45
Good
Chiralpak IG
Polar Organic Mode
Acetonitrile / 0.1% TFA / 0.1% DEA
5.1 min
5.8 min
1.6
1.15
Poor (Ion Suppression)
Decision Matrix Visualization
Figure 1: Decision matrix for selecting chiral stationary phases based on analyte ionization state.
Because drug development requires high-throughput, high-sensitivity analysis, the Teicoplanin PIM method is the optimal choice. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Causality: Ammonium acetate is chosen over sodium phosphate to prevent non-volatile salt deposition in the MS source. Methanol acts as a protic solvent that disrupts non-specific bulk interactions, forcing the analyte to interact specifically with the chiral cavities of the teicoplanin selector.
Sample Diluent: Dissolve the analyte in the mobile phase to a concentration of 10 μg/mL. Avoid aqueous diluents, as water disrupts the polar ionic interactions required for retention.
Phase 2: Chromatographic Parameters
Column: Chirobiotic T (250 x 4.6 mm, 5 μm).
Flow Rate: 1.0 mL/min (split 1:4 prior to the ESI-MS source).
Temperature: 20°C.
Causality: Chiral recognition via inclusion complexation is an enthalpy-driven, exothermic process. Lowering the column temperature from ambient (25°C) to 20°C decreases the kinetic energy of the system, prolonging the residence time within the chiral cavity and significantly increasing resolution (
).
Phase 3: System Suitability & Self-Validation (Critical Step)
Before analyzing unknown samples, the system must prove its own integrity.
Inject the Racemate: Inject 5 μL of a strictly racemic (50:50) standard of 2-hydroxy-3-morpholinopropionic acid.
The Self-Validating Metric: Integrate both enantiomeric peaks. The system is deemed valid only if the area ratio of Peak 1 to Peak 2 is
, with an .
Causality: A deviation from this exact 1:1 ratio immediately flags a systemic failure—such as enantioselective degradation in the autosampler, MS detector saturation, or co-elution of an achiral impurity matrix. If the ratio fails, the run is aborted before precious experimental samples are consumed.
References
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors
Source: PMC (National Institutes of Health)
URL:[Link]
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC
Source: LCGC International
URL:[Link]
Finding the Best Separation for Enantiomeric Mixtures
Source: LCGC International
URL:[Link]
Validation
A Researcher's Guide to Elemental Analysis of Morpholine Propanoic Acid Salts: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise characterization of any chemical entity is paramount. Morpholine propanoic acid and its salts, often used as buffering agents or as counter-ion...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise characterization of any chemical entity is paramount. Morpholine propanoic acid and its salts, often used as buffering agents or as counter-ions for active pharmaceutical ingredients (APIs), are no exception. Establishing the exact elemental composition is a non-negotiable step for confirming identity, purity, and stoichiometry. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of these salts, grounded in the principles of scientific integrity and regulatory compliance.
The Critical Role of Elemental Analysis
Before delving into methodologies, it is crucial to understand why elemental analysis is so critical for a seemingly simple molecule like a morpholine propanoic acid salt.
Identity and Stoichiometry Confirmation: The fundamental check for any newly synthesized salt is confirming its elemental makeup. For morpholine propanoic acid (C₇H₁₃NO₃), the theoretical percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are the primary identifiers.[1] Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect salt formation ratio.
Purity Assessment: Elemental analysis can reveal the presence of inorganic impurities or residual catalysts that may not be visible by other techniques like chromatography.
Regulatory Compliance (Elemental Impurities): Global regulatory bodies, through the International Council for Harmonisation (ICH) Q3D guidelines, mandate the control of elemental impurities in all drug products.[2][3][4] These impurities can originate from raw materials, catalysts, manufacturing equipment, or container closure systems.[5][6][7] They are classified based on their toxicity and likelihood of occurrence, with stringent limits on elements like lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd).[3][4][7]
Theoretical Framework & Regulatory Landscape
A robust analytical strategy is built on a solid theoretical and regulatory foundation.
Theoretical Elemental Composition
The molecular formula for 3-(Morpholin-4-yl)propanoic acid is C₇H₁₃NO₃, with a molecular weight of approximately 159.18 g/mol .[1] The theoretical elemental composition is:
Carbon (C): 52.82%
Hydrogen (H): 8.23%
Nitrogen (N): 8.80%
Oxygen (O): 30.15%
When this molecule forms a salt with a counter-ion (e.g., sodium, potassium, or an API), these percentages will change. It is essential to calculate the theoretical composition of the specific salt being analyzed to have a valid benchmark for experimental results.
Regulatory Standards: ICH Q3D
The ICH Q3D guideline is the cornerstone for controlling elemental impurities in pharmaceuticals.[3][4] It establishes Permitted Daily Exposure (PDE) limits for 24 elements, which are categorized into classes based on their toxicity.[3][5]
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require stringent control.[3][4]
Class 2: Moderately toxic elements, subdivided into 2A (high probability of occurrence, e.g., Co, Ni, V) and 2B (low probability of occurrence, e.g., Ag, Au, Pd, Pt).[3][5]
Class 3: Elements with lower toxicity via the oral route (e.g., Ba, Cr, Cu, Sn).[4][5]
Compliance requires a risk-based approach to assess and control these impurities within the specified PDE limits.[2][6] This is where techniques like ICP-MS become indispensable.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the goal: determining the bulk composition (C, H, N, O) or quantifying trace elemental impurities.
Feature
Combustion Analysis (CHN/O)
ICP-MS (Inductively Coupled Plasma - Mass Spectrometry)
X-ray Fluorescence (XRF)
Primary Application
Determination of %C, %H, %N, %S, %O for empirical formula and purity.[8][9]
Quantification of trace elemental impurities (metals, metalloids) to ppb/ppt levels.[10][11]
Rapid screening and quantification of elemental impurities, often at ppm levels.[12][13]
Principle
Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[8][14]
Sample is aerosolized into an argon plasma, creating ions that are separated by mass-to-charge ratio.[7]
Sample is irradiated with X-rays, causing atoms to emit characteristic secondary X-rays.[12][13][15]
Destructive analysis; complex sample preparation can introduce contamination. Higher cost.[10]
Lower sensitivity than ICP-MS; matrix effects can be challenging for quantification.
Experimental Protocols & Workflows
Scientific integrity demands reproducible and self-validating protocols. The following sections detail best-practice methodologies.
Workflow for Comprehensive Elemental Analysis
The diagram below illustrates a logical workflow for the complete elemental characterization of a new morpholine propanoic acid salt batch.
Caption: Comprehensive workflow from sample receipt to final report.
Protocol 1: Sample Preparation for a Hygroscopic Salt
Causality: Morpholine derivatives can be hygroscopic. Absorbed atmospheric moisture will artificially inflate the hydrogen percentage and deflate all other elements in CHN analysis, leading to erroneous results. This protocol minimizes water uptake.[16]
Environment: Perform all sample manipulations in a glove box with a controlled low-humidity atmosphere (<10% RH) or in a dry box.
Drying: If the sample is known to be hydrated, dry a representative portion in a vacuum oven at a temperature below its decomposition point (e.g., 40-50°C) until a constant weight is achieved.
Homogenization: Gently grind the sample to a fine, uniform powder using an agate mortar and pestle to ensure any aliquot taken is representative of the bulk material.
Storage: Store the homogenized, dried sample in a tightly sealed vial inside a desiccator containing a suitable desiccant (e.g., Drierite).
Protocol 2: CHN Analysis via Combustion
Trustworthiness: This protocol is self-validating through the use of a Certified Reference Material (CRM). The analysis is only considered valid if the CRM results fall within the certified acceptance criteria.
Instrument Calibration: Calibrate the CHN analyzer using a high-purity, stable CRM such as Acetanilide or Sulfanilamide. The instrument response factors are adjusted based on the known C, H, and N percentages of the CRM.
Sample Weighing: In a controlled environment, accurately weigh approximately 2 mg of the morpholine propanoic acid salt into a clean tin capsule. Seal the capsule tightly to prevent any interaction with the atmosphere.[16]
Analysis Sequence:
Run several empty capsules as blanks to establish the baseline.
Analyze 3-5 replicates of the CRM to confirm system suitability and accuracy.
Analyze the unknown sample in triplicate.
Analyze another CRM sample at the end of the run to check for instrument drift.
Combustion: The sample is dropped into a high-temperature furnace (~900-1150°C) with a pulse of pure oxygen.[14][16] This triggers "flash combustion," converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
Detection & Calculation: The combustion gases are passed through a separation column and measured by a thermal conductivity detector. The instrument software calculates the weight percentages of C, H, and N by comparing the sample signals to the calibration file generated from the CRM.
Decision Tree for Technique Selection
This diagram helps researchers choose the appropriate analytical method based on their primary objective.
Caption: Decision tree for selecting the appropriate elemental analysis technique.
Protocol 3: Elemental Impurity Analysis via ICP-MS
Authoritative Grounding: This protocol is designed to meet the procedural requirements of USP General Chapter <233> "Elemental Impurities—Procedures".[18][19][22]
Sample Preparation (Microwave Digestion):
Accurately weigh approximately 100 mg of the sample into a clean, acid-leached microwave digestion vessel.
Add 5 mL of ultra-pure nitric acid and 1 mL of hydrochloric acid. Safety Precaution: Always handle concentrated acids in a fume hood with appropriate personal protective equipment.
Allow the sample to pre-digest for 30 minutes in the fume hood.[22]
Seal the vessels and place them in the microwave digestion system. Use a program that slowly ramps the temperature to ~200°C and holds it for at least 20 minutes to ensure complete digestion.
After cooling, carefully open the vessels and dilute the digest to a final volume of 50 mL with 18.2 MΩ·cm deionized water. The final acid concentration should be around 2-5%.
Calibration & System Suitability:
Prepare a series of multi-element calibration standards from a traceable CRM.[23] The standards should bracket the expected concentration of impurities and the PDE limits defined in USP <232>.[24][25]
Prepare a "Spiked Sample" by adding a known quantity of the multi-element standard to a separate sample aliquot before digestion. This is crucial for validating the method's accuracy and accounting for matrix effects.
Analysis:
Aspirate the blank, standards, spiked sample, and sample solutions into the ICP-MS.
The instrument will measure the ion intensity for each target element.
Data Interpretation:
The software will generate a calibration curve for each element.
The concentration of each elemental impurity in the sample is calculated.
The spike recovery must be within an acceptable range (typically 70-150% as per USP <233>) for the data to be considered valid.
The final concentrations are compared against the ICH Q3D / USP <232> limits to determine compliance.
References
Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]
Elemental impurities per USP and ICH q3d guidelines. (2024). Labcorp. [Link]
(PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. (2025). ResearchGate. [Link]
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]
Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. (2025). Pharmaffiliates. [Link]
The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024). Malvern Panalytical. [Link]
The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012). American Pharmaceutical Review. [Link]
ICP-MS vs ICP-OES: choosing the right elemental impurity test. (2025). QbD Group. [Link]
Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022). EAG Laboratories. [Link]
Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials. (2020). Spectroscopy. [Link]
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (2014). WVU Shared Research Facilities. [Link]
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. (2018). ResearchGate. [Link]
comparison of synthetic routes: glycidic acid vs 3-halolactic acid precursors
Topic: (Glycidic Acid vs. 3-Halolactic Acid Precursors) Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Glycidic Acid vs.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (Glycidic Acid vs. 3-Halolactic Acid Precursors)
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]
Glycidic Acid vs. 3-Halolactic Acid Precursors
Executive Summary
In the synthesis of chiral Active Pharmaceutical Ingredients (APIs)—most notably calcium channel blockers like Diltiazem and various β-adrenergic blockers—the construction of the oxirane (epoxide) ring with precise stereocontrol is a critical quality attribute (CQA).
This guide compares two distinct synthetic philosophies for accessing Glycidic Acids (and their esters/salts):
The Convergent Route (Darzens Condensation): A classic, single-step formation of the C-C bond and the epoxide ring.
The Stepwise Route (3-Halolactic Acid): A linear approach utilizing stable halohydrin precursors, increasingly favored for its compatibility with biocatalytic asymmetric reduction.
The Verdict: While the Darzens route offers superior atom economy for racemic scaffolds, the 3-Halolactic Acid route has emerged as the industry standard for chiral applications. The latter allows for the segregation of stereocenter formation (via Ketoreductases) from the ring-closure event, circumventing the thermodynamic instability inherent to free glycidic acids.
Mechanistic Divergence & Pathways
To understand the process risks, we must visualize the mechanistic differences. The Darzens route builds the skeleton and functionality simultaneously, whereas the Halolactic route relies on a pre-functionalized "chiral pool" or biocatalytic intermediate.
Figure 1: Synthetic Pathway Comparison
Figure 1: Route A (Red) highlights the risk of decarboxylation in the Darzens pathway.[1] Route B (Green/Blue) demonstrates the stability of the 3-halolactic intermediate before controlled cyclization.
Critical Performance Analysis
Stability and Handling: The "Ticking Clock"
Glycidic Acid (Route A): Free glycidic acids are notoriously unstable. They are prone to Darzens degradation , where decarboxylation triggers a rearrangement to an aldehyde or ketone.[1][2]
Implication: You cannot isolate free glycidic acid for long-term storage. It must be generated in situ or maintained as a stable ester/salt.
3-Halolactic Acid (Route B): This precursor is chemically stable at room temperature.
Implication: It can be manufactured in bulk, analyzed for optical purity (ee%), and stored.[1] The sensitive epoxide ring is only formed in the final step, reducing the risk of ring-opening or degradation during storage.
Stereoselectivity
Route A: The Darzens condensation typically yields a mixture of cis and trans glycidic esters (often favoring trans). Accessing the cis isomer (required for Diltiazem) usually necessitates complex chiral auxiliaries or downstream resolution.
Route B: Enzymatic reduction of 3-chloropyruvate using Ketoreductases (KREDs) or Lactate Dehydrogenases (LDHs) can yield >99% ee and >98% de . The subsequent ring closure is stereospecific (inversion at the hydroxyl center is not an issue as the hydroxyl oxygen acts as the nucleophile; the chirality is preserved relative to the carbon skeleton).
Atom Economy & Green Metrics
Metric
Route A: Darzens
Route B: 3-Halolactic
Atom Economy
Moderate. Loss of salt (NaX) and ethanol (if using ethyl esters).[1]
Low to Moderate. Loss of cofactor mass (if not recycled) and halide.
E-Factor
High. Requires anhydrous solvents and strong bases (alkoxides).
Low. Often performed in aqueous buffer (enzymatic step) followed by aqueous base.
Scalability
Limited. Exotherms and instability of intermediates require careful heat management.
High. Biocatalysis scales linearly; ring closure is a simple pH adjustment.
Experimental Protocols
The following protocols validate the comparison, focusing on the synthesis of a Phenylglycidate derivative (a model for API intermediates).
Protocol A: The Darzens Route (Traditional)
This route is preferred for racemic screenings or when the aldehyde is the final target.
Preparation: To a dried reactor under
, charge Benzaldehyde (1.0 eq) and Ethyl Chloroacetate (1.2 eq) in anhydrous THF.
Condensation: Cool to -10°C. Add Sodium Ethoxide (1.3 eq) powder portion-wise over 1 hour. Caution: Significant exotherm.
Workup: Stir at 0°C for 3 hours. Quench with ice water. Extract with EtOAc.[3]
Hydrolysis (The Critical Step): Dissolve the ester in EtOH. Add 1.1 eq NaOH (aq). Stir at 5°C.
Note: Do NOT heat. Heating will trigger decarboxylation to phenylacetaldehyde.
Isolation: Precipitate as the Sodium Glycidate salt by adding acetone. Filtration yields the product.
Protocol B: The 3-Halolactic Route (Biocatalytic)
This route is preferred for high-purity chiral synthesis.[1]
Substrate Loading: Dissolve Ethyl 3-chloropyruvate (or the free acid salt) in Phosphate Buffer (pH 7.0, 100 mM).
Bioreduction: Add KRED Enzyme (e.g., KRED-101 from Codexis or equivalent) and cofactor recycling mix (GDH + Glucose).
Reaction: Stir at 30°C for 24 hours. Monitor consumption via HPLC.
Target: >99% conversion to (S)-3-chlorolactic acid .[1]
Extraction: Acidify to pH 2, extract with MTBE to isolate the stable halohydrin.
Ring Closure (Cyclization):
Dissolve (S)-3-chlorolactic acid in 2M NaOH (2.2 eq).
Stir at 20°C for 1 hour. The intramolecular displacement of chloride occurs rapidly.
Crystallize the Sodium (S)-Phenylglycidate directly from the aqueous phase or by solvent antisolvent (Water/IPA).
Decision Matrix & Workflow
When should you choose which route? Use this logic flow to determine the optimal path for your molecule.
Figure 2: Process Decision Tree
Figure 2: Decision tree for selecting the synthetic route. Route B is heavily favored for chiral, unstable targets.[1]
References
Biocatalytic Reduction & Halohydrins
Patil, D. et al. (2015).[1][4] Biocatalysis using plant material: A green access to asymmetric reduction. International Journal of ChemTech Research. Link
Darzens Condensation Mechanism & Instability
Newman, M. S., & Magerlein, B. J. (1949).[1] The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413.[1][2] Link (Contextual Reference)
As researchers and drug development professionals increasingly utilize complex building blocks like 2-Hydroxy-3-(morpholin-4-yl)propanoic acid, understanding the nuanced physiochemical properties of these compounds is cr...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals increasingly utilize complex building blocks like 2-Hydroxy-3-(morpholin-4-yl)propanoic acid, understanding the nuanced physiochemical properties of these compounds is critical. Proper disposal is not merely a regulatory checkbox; it is a fundamental component of laboratory safety, environmental stewardship, and operational excellence.
As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol explains the causality behind handling procedures and establishes self-validating systems to ensure your laboratory remains compliant and safe.
Physiochemical Causality: Understanding the Molecule
To properly dispose of a chemical, you must first understand how its structure dictates its behavior. 2-Hydroxy-3-(morpholin-4-yl)propanoic acid contains three critical functional groups: a morpholine ring, a hydroxyl group, and a carboxylic acid.
In drug discovery settings, this compound is frequently encountered as a hydrochloride salt (CAS 1803582-08-2) to improve benchtop stability[1]. This salt form fundamentally changes the disposal strategy:
Amphoteric & Zwitterionic Nature: The morpholine nitrogen acts as a base, while the carboxylic acid acts as an acid. This makes the free base highly water-soluble but relatively neutral.
The Chloride Variable: When the HCl salt is dissolved in water, it dissociates, significantly lowering the pH. If the pH drops to
2.0, the solution is legally classified as a Corrosive Hazardous Waste (D002) under the EPA's Resource Conservation and Recovery Act (RCRA) regulations[2].
Halogenation: The presence of the chloride ion in the HCl salt means that, unless neutralized and separated, the waste must be treated as Halogenated Organic Waste . Incinerating halogens in standard non-halogenated streams can generate highly toxic polychlorinated dioxins.
Quantitative Data Summary
Summarizing the physiochemical risks allows us to build targeted disposal workflows.
Property
Value/Characteristic
Operational Implication (Causality)
Functional Groups
Morpholine ring, Hydroxyl, Carboxylic Acid
Amphoteric; highly water-soluble; acts as a mucosal/dermal irritant[3].
Common Form
Hydrochloride Salt (CAS 1803582-08-2)
Aqueous dissolution yields acidic solutions; introduces halogens (chlorides) into waste.
RCRA Listing Status
Unlisted (Not U- or P-listed)
Must be evaluated for characteristic waste codes (e.g., D002 for corrosivity)[4].
Standard protocols often state "wear gloves and neutralize." A self-validating protocol, however, requires you to prove that the safety measure was effective before moving to the next step.
PPE Causality: Morpholine derivatives can act as penetration enhancers and skin irritants[3]. Standard nitrile gloves offer splash protection, but prolonged exposure requires double-gloving.
Self-Validation: Before handling concentrated solutions, inflate your gloves slightly to check for micro-tears. After handling, visually inspect the outer glove for discoloration or degradation before removing it.
Step-by-Step Disposal Workflows
The following methodologies provide field-proven, step-by-step guidance for managing 2-Hydroxy-3-(morpholin-4-yl)propanoic acid waste.
Causality: Because the HCl salt form is acidic and highly water-soluble, spills must be chemically neutralized to prevent corrosive damage to bench surfaces and to eliminate the D002 characteristic waste hazard before collection.
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use paper towels, as the acidic nature of the salt can degrade cellulose.
Neutralization: Liberally apply a mild solid base, such as Sodium Bicarbonate (
), directly onto the spill. You will observe effervescence ( gas evolution) as the acid is neutralized.
Self-Validation (Critical Step): Do not assume neutralization is complete when bubbling stops. Moisten a universal pH indicator strip with deionized water and press it against the neutralized slurry. The strip must read between pH 6.0 and 8.0. If it reads
, apply more and re-test.
Collection: Use a spark-proof plastic scoop to transfer the neutralized slurry into a wide-mouth, sealable solid waste container.
Decontamination: Wash the benchtop with a mild detergent and water, wiping from the outside of the spill zone inward.
Protocol B: Liquid Waste Segregation & Disposal
Causality: Mixing halogenated waste (the HCl salt) with non-halogenated waste increases disposal costs exponentially and creates environmental hazards during incineration.
Identify the Matrix: Determine if the 2-Hydroxy-3-(morpholin-4-yl)propanoic acid is in its free base or HCl salt form, and identify the primary solvent (aqueous vs. organic).
Halogen Threshold Check: If using the HCl salt, calculate the halogen concentration. If the total halogen content exceeds 1% (10,000 ppm), the waste must be routed to the Halogenated Organic Waste stream.
Aqueous Neutralization: If the waste is purely aqueous, adjust the pH to 6.0–8.0 using 1M NaOH.
Self-Validation: Dip a pH probe or strip into the final waste container. Log the final pH on the waste manifest.
The following decision tree illustrates the logical flow for segregating this compound based on its chemical form, ensuring compliance with EPA RCRA guidelines.
Workflow for the segregation and disposal of 2-Hydroxy-3-(morpholin-4-yl)propanoic acid.
Regulatory Grounding & RCRA Alignment
Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators bear "cradle-to-grave" responsibility for their chemicals[2]. While 2-Hydroxy-3-(morpholin-4-yl)propanoic acid is not explicitly listed on the EPA's "U" or "P" lists for toxic commercial chemical products, it is subject to characteristic waste evaluation[4].
By implementing the self-validating pH checks and halogen segregation protocols outlined above, laboratories can confidently neutralize the D002 (Corrosive) characteristic hazard at the benchtop, ensuring that the downstream waste profile is accurately characterized for final high-temperature incineration.
References
MolAid. 2-Hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride (CAS 1803582-08-2) Properties. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 260-273). Available at: [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings and Characteristic Wastes. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Operational Handling for 2-Hydroxy-3-(morpholin-4-yl)propanoic acid[1][2][3]
Executive Summary
2-Hydroxy-3-(morpholin-4-yl)propanoic acid (CAS: 1803582-08-2 for HCl salt analog) is a functionalized amino acid derivative combining a morpholine heterocycle with an alpha-hydroxy acid (AHA) backbone.[1][2][3][4][5] While valuable as a pharmaceutical building block, its dual nature presents specific safety challenges: the corrosive/irritant potential of the morpholine moiety and the keratolytic/acidic properties of the alpha-hydroxy group.
This guide moves beyond generic safety advice, providing a self-validating operational protocol designed to protect researchers from acute exposure (skin/eye burns) and chronic sensitization.
Part 1: Risk Assessment & Hazard Identification
To handle this compound safely, we must deconstruct its molecular risks. We treat this substance as a Category 2 Skin/Eye Irritant and a Potential Respiratory Irritant (STOT-SE) .
Hazard Class
Risk Factor
Mechanism of Action
Skin Corrosion/Irritation
High
The morpholine nitrogen can act as a base, while the alpha-hydroxy acid allows for deeper dermal penetration, potentially accelerating irritation.
Eye Damage
Critical
Morpholine derivatives can cause "blue haze" (glaucopsia) or severe corneal edema. Direct contact with the solid or concentrated solution poses an immediate threat to vision.
Respiratory Sensitization
Moderate
Fine dusts from this zwitterionic solid can irritate the bronchial mucosa.
Part 2: Personal Protective Equipment (PPE) Matrix
Rationale: Standard latex gloves are insufficient due to the organic permeability of morpholine derivatives. We employ a "Barrier-in-Depth" strategy.
Permeation Resistance: Morpholine rings can permeate thin latex. Double nitrile creates a breakthrough lag time >480 mins. The outer glove protects against mechanical tears during weighing.
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Vapor/Dust Seal: Safety glasses with side shields are inadequate because airborne dust can bypass the side gaps. Goggles prevent corneal exposure to hygroscopic dusts.
Respiratory
Fume Hood (Face velocity: 0.5 m/s)
Source Capture: Engineering controls are superior to respirators. If hood is unavailable, use N95/P100 (US) or FFP3 (EU) mask.
Wrist Gap Protection: The most common exposure point is the gap between the glove and lab coat cuff. Tyvek sleeves bridge this gap.
Part 3: Operational Protocol (Self-Validating Systems)
This protocol uses Checkpoints —mandatory pauses to verify safety systems before proceeding.
Phase 1: Preparation & Weighing
Goal: Prevent aerosolization of the solid powder.
Checkpoint 1 (Airflow): Verify fume hood sash is at the safe working height (usually 18 inches). Tape a small tissue strip to the sash; if it flutters inward, containment is active.
Anti-Static Measure: Place an anti-static gun or mat near the balance. Zwitterionic powders are prone to static charge, causing "fly-away" particles that contaminate the user.
Transfer: Use a disposable spatula. Do not pour from the stock bottle. Transfer small amounts to a weighing boat inside the hood.
Phase 2: Solubilization & Reaction
Goal: Mitigate exotherms and splashes.
Solvent Choice: Water or polar organic solvents (Methanol, DMSO).
Dissolution: Add the solid to the solvent, not solvent to solid, to minimize dust puff-back.
Checkpoint 2 (Visual): Inspect the solution. If a haze forms, ensure the vessel is capped before sonication to prevent aerosol leakage.
Part 4: Emergency Response & Disposal
Spill Management
Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel (water-dampened) to solubilize and wipe up.
Liquid Spill: Absorb with vermiculite or chem-pads. Do not use sawdust (reaction risk with oxidizers if present).
Disposal Decision Tree
All waste containing this compound must be segregated. It cannot go down the drain due to potential aquatic toxicity of morpholine derivatives.
Caption: Categorization strategy for solid and liquid waste streams to ensure environmental compliance.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 410813, 3-morpholin-4-ylpropanoic acid. Retrieved from [Link]
Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved from [Link]
European Chemicals Agency (ECHA). (2025).[6] Morpholine: Substance Information and C&L Inventory. Retrieved from [Link]